PF-622
Description
Properties
IUPAC Name |
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTCRRMCALVGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467917 | |
| Record name | PF-622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898235-65-9 | |
| Record name | PF-622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of PF-622?
An In-Depth Technical Guide to the Mechanism of Action of PF-04449622
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04449622 is a potent, selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 9A (PDE9A). The inhibition of this enzyme has been explored as a therapeutic strategy for enhancing cognitive function, with potential applications in neurodegenerative disorders such as Alzheimer's disease.[1] PDE9A is a high-affinity, cGMP-specific phosphodiesterase that is widely expressed in the central nervous system, making it a key regulator of cyclic guanosine monophosphate (cGMP) signaling in the brain.[1] By modulating the cGMP pathway, PF-04449622 aims to enhance synaptic plasticity and improve memory processes that are often impaired in neurodegenerative conditions.
Core Mechanism of Action: PDE9A Inhibition
The primary mechanism of action of PF-04449622 is the competitive and selective inhibition of the PDE9A enzyme.
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The Role of PDE9A: Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cGMP. The PDE9A isoform is highly specific for cGMP, hydrolyzing it into the inactive 5'-GMP. It possesses a very high affinity for cGMP, which allows it to regulate basal, nitric oxide-independent cGMP levels within neurons.[1]
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Inhibition by PF-04449622: PF-04449622 binds to the active site of PDE9A, preventing it from hydrolyzing cGMP. This inhibition leads to an accumulation of intracellular cGMP in neuronal cells. This elevation of cGMP is the central event that triggers downstream signaling cascades responsible for the compound's pharmacological effects. Studies have demonstrated that administration of PF-04449622 leads to a dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF) of rats.
Downstream Signaling Pathway
The elevation of intracellular cGMP initiated by PF-04449622 activates several downstream effector molecules, most notably cGMP-dependent protein kinase (PKG). The activation of the cGMP/PKG signaling pathway is crucial for modulating synaptic function and plasticity, processes that are fundamental to learning and memory.
The sequence of events is as follows:
-
PF-04449622 inhibits PDE9A.
-
Intracellular cGMP levels rise.
-
cGMP binds to and activates PKG.
-
Activated PKG phosphorylates various downstream protein targets. This can lead to the activation of other kinase cascades, such as the ERK/MAPK pathway, which are involved in the regulation of gene expression and protein synthesis necessary for long-term potentiation (LTP) and memory consolidation.[1][2]
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Enhanced Synaptic Plasticity: The ultimate outcome is an enhancement of synaptic plasticity, including processes like LTP, which is a cellular correlate of learning and memory.[1] Preclinical studies have shown that PDE9A inhibition can improve performance in rodent cognition tasks.[1]
Pharmacological Profile: Quantitative Data
The efficacy of PF-04449622 is defined by its high potency for PDE9A and its selectivity against other phosphodiesterase family members and off-target proteins.
Table 1: In Vitro Potency and Selectivity of PF-04449622
| Target | Assay Type | Value | Notes |
| PDE9A | IC50 | 22 nM | Primary target potency |
| PDE1C | IC50 | >1,000 nM | High selectivity over PDE1C |
| PDE2-8, 10, 11 | % Inhib. | <30% at 1µM | Demonstrates broad selectivity |
| Dopamine Transporter (DAT) | Ki | 293 nM | Off-target activity noted |
| Cytochrome P450 2C19 | IC50 | 1600 nM | Off-target activity noted |
| µ-opioid receptor | Ki | 3500 nM | Off-target activity noted |
| Sodium channel site 2 | Ki | 470 nM | Off-target activity noted |
Data sourced from publicly available product information sheets referencing Claffey et al. (2012).[3]
Table 2: Preclinical Pharmacokinetic Properties of PF-04449622
| Parameter | Species | Result | Significance |
| Brain Penetrance | Rat | Free Brain / Free Plasma ≥ 1 | Excellent penetration of the blood-brain barrier |
| Pharmacodynamic Effect | Rat | Dose-dependent increase in CSF cGMP levels | Confirms target engagement in the CNS |
Data inferred from abstracts and summaries of preclinical studies.
Key Experimental Protocols
The mechanism and potency of PF-04449622 were elucidated through a series of key experiments. The methodologies for two representative assays are detailed below.
Experimental Protocol 1: PDE9A Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-04449622 against the human PDE9A enzyme. A common method for this is a fluorescence polarization (FP) assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human PDE9A enzyme.
-
Fluorescein-labeled cGMP substrate (cGMP-FAM).
-
Assay buffer (e.g., Tris-HCl, MgCl2).
-
PF-04449622, serially diluted in DMSO.
-
Phosphate-binding agent (for detection).
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Black, low-binding 96-well microplate.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A solution of the PDE9A enzyme is added to the wells of the microplate.
-
Serial dilutions of PF-04449622 (or vehicle control) are added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the cGMP-FAM substrate to all wells.
-
The plate is incubated for a specified time (e.g., 60 minutes) at 30°C to allow for enzymatic hydrolysis of the substrate.
-
The reaction is stopped by adding the phosphate-binding agent. This agent binds to the hydrolyzed, linear 5'-GMP-FAM product.
-
The fluorescence polarization of each well is measured using a microplate reader.
-
-
Data Analysis:
-
The FP signal is high when the fluorescent product is bound to the large binding agent (slow rotation) and low for the unbound, small substrate (fast rotation).
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The percentage of inhibition is calculated for each concentration of PF-04449622 relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Experimental Protocol 2: Quantification of cGMP in Cerebrospinal Fluid (CSF)
Objective: To measure the concentration of cGMP in the CSF of preclinical models (e.g., rats) following the administration of PF-04449622 to confirm in vivo target engagement.
Methodology:
-
Animal Dosing and Sample Collection:
-
Subjects (e.g., male Sprague-Dawley rats) are administered PF-04449622 or vehicle via a relevant route (e.g., oral gavage, subcutaneous injection).
-
At a specified time point post-dose (e.g., 60 minutes), animals are anesthetized.
-
CSF is collected from the cisterna magna using a fine-gauge needle.
-
Samples are immediately placed on dry ice and stored at -80°C until analysis to prevent cGMP degradation.
-
-
Sample Preparation:
-
CSF samples are thawed on ice.
-
Proteins are precipitated by adding a solvent like acetonitrile or trichloroacetic acid.
-
Samples are centrifuged at high speed (e.g., 14,000 rpm) at 4°C.
-
The supernatant containing the cGMP is carefully collected for analysis.
-
-
LC-MS/MS Analysis (Liquid Chromatography-Tandem Mass Spectrometry):
-
The prepared supernatant is injected into an LC-MS/MS system.
-
Chromatography: The sample is passed through a liquid chromatography column (e.g., a C18 reverse-phase column) to separate cGMP from other molecules in the matrix.
-
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode.
-
The parent ion (Q1) is set to the mass-to-charge ratio (m/z) of cGMP.
-
The parent ion is fragmented, and a specific product ion (Q3) is monitored for detection and quantification.
-
-
A standard curve is generated using known concentrations of cGMP to allow for accurate quantification in the CSF samples.
-
-
Data Analysis:
-
The peak area of the cGMP product ion is measured for each sample.
-
The concentration of cGMP in each CSF sample is calculated by comparing its peak area to the standard curve.
-
Statistical analysis is performed to compare cGMP levels between the PF-04449622-treated groups and the vehicle control group.
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Conclusion
PF-04449622 operates through a precise and potent mechanism of action centered on the selective inhibition of the PDE9A enzyme. By preventing the degradation of cGMP in the central nervous system, it enhances signaling through the cGMP-PKG pathway. This mechanism has been shown in preclinical models to promote synaptic plasticity, which provides a strong rationale for its investigation as a potential therapeutic agent for cognitive deficits in Alzheimer's disease and other neurodegenerative disorders. The compound's favorable pharmacological profile, including high potency, selectivity, and brain penetrance, underscores its potential as a targeted therapy for modulating neuronal function.
References
The Selective FAAH Inhibitor PF-04457845: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04457845 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1][2] By inhibiting FAAH, PF-04457845 elevates the endogenous levels of these signaling lipids, thereby enhancing their effects on various physiological processes, including pain, inflammation, and neuropsychiatric functions. This technical guide provides a comprehensive overview of the preclinical and clinical development of PF-04457845, with a focus on its mechanism of action, pharmacological properties, and key experimental data.
Mechanism of Action
PF-04457845 is a time-dependent, covalent, and irreversible inhibitor of FAAH.[1][3][4] It acts by carbamylating the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[1] This covalent modification inactivates the enzyme, leading to a sustained increase in the levels of FAAH substrates.
The signaling pathway begins with the inhibition of FAAH by PF-04457845. This leads to an accumulation of anandamide (AEA) and other fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1] Elevated levels of AEA result in increased activation of cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. Activation of these receptors modulates downstream signaling cascades, ultimately leading to analgesic, anxiolytic, and anti-inflammatory effects.
Quantitative Data
In Vitro Potency and Selectivity
PF-04457845 demonstrates high potency against human and rat FAAH. Its selectivity has been extensively characterized using competitive activity-based protein profiling (ABPP), which has shown it to be highly selective for FAAH over other serine hydrolases.[1]
| Parameter | Human FAAH | Rat FAAH | Reference |
| kinact/Ki (M-1s-1) | 40,300 | 11,900 | [1] |
| IC50 (nM) | 7.2 | 7.4 | [2][5] |
Pharmacokinetic Properties
PF-04457845 exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration.[1][5]
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | 1 mg/kg | p.o. | 4 | 246 | - | 88 | [1] |
| Dog | 0.5 mg/kg | p.o. | - | - | - | 58 | [5] |
| Human | 0.1 - 40 mg | p.o. | 0.5 - 1.2 | Dose-dependent | Dose-dependent | - | [6] |
In Vivo Efficacy in Preclinical Models
Oral administration of PF-04457845 has demonstrated significant antinociceptive effects in rodent models of inflammatory and non-inflammatory pain.[1]
| Pain Model | Species | Endpoint | Minimum Effective Dose (mg/kg, p.o.) | Reference |
| Complete Freund's Adjuvant (CFA) | Rat | Mechanical Allodynia | 0.1 | [1] |
| Monosodium Iodoacetate (MIA) | Rat | Antinociception | - | [4] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is a generalized procedure based on methodologies described in the literature for assessing the selectivity of FAAH inhibitors.
Objective: To determine the selectivity of PF-04457845 for FAAH against other serine hydrolases in a complex proteome.
Materials:
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Proteome lysates (e.g., mouse brain membrane and liver soluble proteomes)
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PF-04457845
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Fluorophosphonate-rhodamine (FP-rhodamine) probe
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DMSO (vehicle)
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SDS-PAGE gels and imaging system
Procedure:
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Proteome lysates are pre-incubated with varying concentrations of PF-04457845 (e.g., 10 µM and 100 µM) or DMSO for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
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The active serine hydrolases in the proteome are then labeled by adding the FP-rhodamine probe.
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The labeling reaction is quenched, and the samples are prepared for SDS-PAGE.
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The proteins are separated by size using SDS-PAGE.
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The gel is scanned using a fluorescence scanner to visualize the labeled serine hydrolases.
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Inhibition of labeling of a specific band corresponding to FAAH indicates target engagement by PF-04457845. The absence of inhibition of other bands indicates selectivity.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol is a generalized procedure based on methodologies described in the literature for inducing and assessing inflammatory pain in rodents.
Objective: To evaluate the antinociceptive efficacy of PF-04457845 in a model of inflammatory pain.
Animals: Male Sprague-Dawley rats.
Materials:
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Complete Freund's Adjuvant (CFA)
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PF-04457845
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Vehicle for oral administration
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Von Frey filaments for assessing mechanical allodynia
Procedure:
-
A baseline measurement of paw withdrawal threshold to mechanical stimuli is taken using von Frey filaments.
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Inflammation is induced by a single intraplantar injection of CFA into the hind paw of the rats.
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At a predetermined time post-CFA injection (e.g., 24 hours), when inflammation and hyperalgesia are established, animals are treated with a single oral dose of PF-04457845 or vehicle.
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Paw withdrawal thresholds are assessed at various time points after drug administration to determine the magnitude and duration of the antinociceptive effect. A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates efficacy.
Clinical Development
PF-04457845 has been evaluated in several clinical trials for various indications, including osteoarthritis pain and cannabis withdrawal.
Osteoarthritis Pain
A randomized, placebo- and active-controlled clinical trial was conducted to investigate the efficacy of PF-04457845 in patients with pain due to osteoarthritis of the knee.[7][8]
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Design: The trial consisted of two periods, separated by a 2-week washout. Each period included a 1-week wash-in phase followed by 2 weeks of double-blind treatment.[7]
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Treatment Arms: Patients received either 4 mg once daily PF-04457845 followed by placebo (or vice versa), or 500 mg twice daily naproxen followed by placebo (or vice versa).[7]
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Primary Endpoint: The primary endpoint was the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain score.[7]
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Results: While naproxen showed efficacy, PF-04457845 was not differentiated from placebo in reducing osteoarthritis pain. The study was stopped for futility.[7][8] Despite the lack of efficacy, PF-04457845 demonstrated target engagement by decreasing FAAH activity by over 96% and was well-tolerated.[7][8]
Cannabis Withdrawal
A double-blind, placebo-controlled, parallel-group, phase 2a trial was conducted to evaluate the efficacy and safety of PF-04457845 for the treatment of cannabis withdrawal and dependence in men.[9]
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Design: Participants were randomized (2:1) to receive either 4 mg per day of PF-04457845 or placebo. The trial included a 5-day inpatient phase to achieve abstinence and precipitate withdrawal, followed by a 3-week outpatient treatment phase.[9]
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Primary Endpoints: The primary endpoints were treatment-related differences in cannabis withdrawal symptoms during the inpatient phase and self-reported cannabis use and urine THC-COOH concentrations at the end of the 4-week treatment.[9]
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Results: Treatment with PF-04457845 was associated with a reduction in cannabis withdrawal symptoms and lower self-reported cannabis use compared to placebo.[9] The treatment was well-tolerated with no serious adverse events reported.[9]
Conclusion
PF-04457845 is a well-characterized, potent, and selective irreversible inhibitor of FAAH with excellent preclinical pharmacological properties. It has demonstrated clear target engagement in both preclinical and clinical settings. While it failed to show efficacy in a clinical trial for osteoarthritis pain, it showed promising results in reducing symptoms of cannabis withdrawal. These findings highlight the therapeutic potential of FAAH inhibition for specific neurological and psychiatric disorders and underscore the importance of selecting appropriate patient populations and clinical endpoints in the development of this class of drugs. Further research is warranted to fully elucidate the therapeutic applications of selective FAAH inhibitors like PF-04457845.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. - Business of Cannabis [businessofcannabis.com]
- 7. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of PF-06273340: A Peripherally Restricted Pan-Trk Inhibitor for the Treatment of Pain
Introduction
PF-06273340 is a potent and selective, orally bioavailable, and peripherally restricted pan-tropomyosin receptor kinase (Trk) inhibitor developed by Pfizer for the treatment of pain.[1][2] The neurotrophin family of growth factors, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3), play a crucial role in the pathophysiology of chronic pain by signaling through the Trk family of receptors (TrkA, TrkB, and TrkC).[1][3] While the clinical efficacy of anti-NGF monoclonal antibodies has validated this pathway as a therapeutic target, the development of small molecule Trk inhibitors has been hampered by central nervous system (CNS) side effects.[3] PF-06273340 was specifically designed to minimize brain penetration, thereby reducing the risk of on-target CNS adverse events while maintaining efficacy in peripheral pain pathways.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and key experimental data for PF-06273340.
Discovery and Lead Optimization
The discovery of PF-06273340 began with a high-throughput screen of Pfizer's compound collection using cell-based assays for TrkA and TrkB.[1] The initial hits were optimized through a multi-parameter approach focusing on potency, selectivity, and physicochemical properties conducive to peripheral restriction.[1] Structure-based drug design (SBDD), 2D quantitative structure-activity relationship (QSAR) models, and matched molecular pair analysis were instrumental in guiding the optimization process.[1][2] A key strategy was to design a molecule that is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), efflux transporters highly expressed at the blood-brain barrier, to actively limit CNS penetration.[3] The hit-to-lead process focused on improving kinase selectivity to minimize off-target effects.[1] This led to the identification of the pyrrolopyrimidine scaffold as a promising starting point.[1] Subsequent lead optimization efforts focused on enhancing metabolic stability and further refining the peripheral restriction profile, culminating in the selection of PF-06273340 as a clinical candidate.[3]
Synthesis of PF-06273340
The synthesis of PF-06273340 is a multi-step process, as detailed in the primary publication by Skerratt et al. (2016). A representative synthetic scheme is outlined below. The process involves the initial formation of a substituted pyrrolopyrimidine core, followed by a series of functional group manipulations and coupling reactions to introduce the side chains that contribute to the molecule's potency and peripheral restriction.
Mechanism of Action and Signaling Pathway
PF-06273340 is a potent inhibitor of all three Trk receptors: TrkA, TrkB, and TrkC.[4] These receptors are receptor tyrosine kinases that, upon binding their respective neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades.[5] Key downstream pathways include the Ras-MAPK pathway, involved in cell proliferation and differentiation, and the PI3K-Akt pathway, which plays a role in cell survival.[5] By binding to the ATP-binding site of the Trk kinases, PF-06273340 prevents their phosphorylation and subsequent activation, thereby blocking the transmission of pain signals mediated by neurotrophins.[1]
Trk Receptor Signaling Pathway and Inhibition by PF-06273340.
Preclinical Pharmacology
In Vitro Potency and Selectivity
PF-06273340 demonstrates potent inhibition of the Trk family of kinases with low nanomolar IC50 values.[4] Its selectivity was assessed against a broad panel of kinases, showing minimal off-target activity.[6]
| Target | IC50 (nM)[4] |
| TrkA | 6 |
| TrkB | 4 |
| TrkC | 3 |
| Off-Target Kinase/Enzyme | IC50/Ki (μM)[6] |
| MUSK | 0.053 |
| FLT-3 | 0.395 |
| IRAK1 | 2.5 |
| COX-1 | 2.7 |
| Dopamine Transporter | 5.2 |
In Vitro Safety Pharmacology
PF-06273340 exhibited a favorable in vitro safety profile with low cytotoxicity in human cell lines.[6]
| Cell Line | IC50 (μM)[6] |
| THLE | > 42 |
| HepG2 | > 300 |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats demonstrated that PF-06273340 is orally bioavailable and maintains low brain penetration, consistent with its design as a peripherally restricted agent.
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Brain/Plasma Ratio |
| Rat | IV | 1 | - | - | - | - | - |
| Rat | PO | 3 | - | - | - | - | Low |
Detailed pharmacokinetic parameters for dog and monkey are not publicly available.
Preclinical Efficacy Models
The efficacy of PF-06273340 was evaluated in a rat model of inflammatory pain induced by ultraviolet B (UVB) irradiation, a well-established model of hyperalgesia.[3] The compound demonstrated a significant reversal of thermal hyperalgesia in this model.[3]
Clinical Development
Phase I Clinical Trial
A randomized, double-blind, placebo- and active-controlled, five-period crossover study (NCT02260947) was conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacodynamics of PF-06273340.[7][8]
| Parameter | Details |
| Study Design | Randomized, double-blind, double-dummy, single-dose, placebo-controlled, five-period crossover study.[7][8] |
| Population | Healthy male subjects.[7] |
| Treatments | Single doses of PF-06273340 (50 mg and 400 mg), placebo, ibuprofen (600 mg), and pregabalin (300 mg).[8] |
| Primary Endpoints | Pain detection threshold for thermal pain tests and pain tolerance threshold for cold pressor, electrical stair, and pressure pain tests.[8] |
| Key Findings | The 400 mg dose of PF-06273340 significantly reduced hyperalgesia in the UVB-induced thermal pain model.[7][8] The 50 mg dose did not show a significant effect.[8] The drug was generally safe and well-tolerated.[7] |
Clinical Pharmacokinetics
Pharmacokinetic parameters were assessed in the Phase I study.
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 50 | 150.4 | 483.5 |
| 400 | Not Reported | 3630 |
Experimental Protocols
Trk Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Trk kinases.
Biochemical Trk Kinase Inhibition Assay Workflow.
Materials:
-
Purified recombinant human TrkA, TrkB, or TrkC enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
PF-06273340 serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of PF-06273340 in DMSO and then in kinase assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Trk kinase and substrate solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Ultraviolet B (UVB)-Induced Hyperalgesia Model in Rats
This in vivo model is used to assess the efficacy of analgesic compounds in a state of inflammatory pain.
UVB-Induced Hyperalgesia Model Workflow.
Materials:
-
Male Sprague-Dawley rats
-
UVB light source
-
Hargreaves apparatus (for thermal hyperalgesia testing)
-
PF-06273340 formulation for oral administration
-
Vehicle control
Procedure:
-
Acclimatize rats to the testing environment and equipment.
-
Measure baseline thermal paw withdrawal latency using the Hargreaves test.
-
Lightly restrain the rats and expose the plantar surface of one hind paw to a controlled dose of UVB radiation.
-
At a predetermined time after irradiation (e.g., 24 hours), administer PF-06273340 or vehicle orally.
-
Measure thermal paw withdrawal latency at various time points after drug administration.
-
Compare the paw withdrawal latencies between the drug-treated and vehicle-treated groups to determine the analgesic effect.
Conclusion
The discovery and development of PF-06273340 represent a successful application of modern drug discovery strategies to address a significant unmet medical need. By focusing on a peripherally restricted mechanism of action, PF-06273340 was designed to provide pain relief by inhibiting the Trk signaling pathway while minimizing the CNS side effects that have limited the development of other Trk inhibitors. The preclinical and early clinical data support the potential of this approach, demonstrating both potent and selective inhibition of the target and a favorable safety profile. Further clinical investigation is warranted to fully establish the therapeutic utility of PF-06273340 in patients with chronic pain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]
- 7. Pharmacokinetics of iododoxorubicin in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
The Role of PF-622 in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-622 (also known as PF-04457845), a potent and highly selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). By elucidating its mechanism of action, summarizing its pharmacological properties, and detailing key experimental methodologies, this document serves as an in-depth resource for professionals engaged in endocannabinoid research and the development of novel therapeutics. The inhibition of FAAH by this compound leads to an elevation of endogenous cannabinoid levels, offering a promising strategy for the treatment of various neurological and inflammatory disorders.
Introduction to the Endocannabinoid System and Fatty Acid Amide Hydrolase (FAAH)
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands known as endocannabinoids (e.g., anandamide [AEA] and 2-arachidonoylglycerol [2-AG]), and the enzymes responsible for their synthesis and degradation.
Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Pharmacological inhibition of FAAH has emerged as an attractive therapeutic strategy to enhance endocannabinoid signaling, thereby harnessing the beneficial effects of cannabinoid receptor activation while potentially avoiding the undesirable side effects associated with direct CB1 receptor agonists.
This compound (PF-04457845): A Potent and Selective FAAH Inhibitor
This compound is a small molecule that acts as a potent, selective, and irreversible inhibitor of FAAH. Its systematic chemical name is N-phenyl-4-(2-quinolinylmethyl)-1-piperazinecarboxamide. It has been extensively studied for its potential therapeutic applications, particularly in the management of pain and other neurological disorders.
Mechanism of Action
This compound functions as a time-dependent, covalent inhibitor of FAAH.[1][2] Its mechanism of action involves the carbamylation of the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[1][3] This irreversible binding effectively inactivates the enzyme, preventing the breakdown of anandamide and other fatty acid amides. The consequence of this inhibition is a significant and sustained elevation of endocannabinoid levels in both the central and peripheral nervous systems.[1][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound against FAAH
| Species | Parameter | Value | Reference |
| Human | IC50 (5 min preincubation) | 0.99 µM | [2][5] |
| Human | IC50 (60 min preincubation) | 0.033 µM | [2][5] |
| Human | kinact/Ki | 40,300 M-1s-1 | [1][3] |
| Rat | IC50 (60 min preincubation) | 7.4 nM | [6] |
Table 2: Pharmacokinetic Parameters of PF-04457845
| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | 1 mg/kg (oral) | 231 | 1.0 | 2.9 | 88 | [2] |
| Dog | 0.5 mg/kg (oral) | 134 | 1.0 | 4.1 | 58 | [2] |
| Human | 0.1 - 10 mg (single oral) | Supraproportional increase | 0.5 - 1.2 | - | - | [5] |
| Human | 10 - 40 mg (single oral) | Proportional increase | 0.5 - 1.2 | - | - | [5] |
| Human | 0.5 - 8 mg (14 days, once daily) | Dose proportional | 0.5 - 1.2 | - | - | [5] |
Selectivity Profile
A critical attribute of a high-quality chemical probe and therapeutic candidate is its selectivity. This compound has demonstrated exceptional selectivity for FAAH over other serine hydrolases.
Activity-based protein profiling (ABPP) in various human and murine tissues has shown that this compound does not produce any discernible off-target activity at concentrations up to 500 µM.[2][5] This high degree of selectivity minimizes the potential for off-target effects, a significant advantage over less selective FAAH inhibitors.[1]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound.
FAAH Activity Assay (Fluorometric)
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.
Principle: FAAH cleaves a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce a highly fluorescent product (7-amino-4-methylcoumarin). The rate of increase in fluorescence is directly proportional to the FAAH activity.
General Protocol:
-
Preparation of Reagents: Prepare assay buffer, FAAH enzyme source (recombinant enzyme or tissue homogenate), fluorogenic substrate, and test compound (this compound) solutions.
-
Incubation: In a microplate, pre-incubate the FAAH enzyme with varying concentrations of this compound for a specified time (e.g., 5 to 60 minutes) to allow for time-dependent inhibition.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemical proteomic technique used to assess the selectivity of enzyme inhibitors in a complex biological sample.
Principle: A broad-spectrum, activity-based probe that covalently labels the active sites of a large number of enzymes (e.g., serine hydrolases) is used. In a competitive experiment, the proteome is pre-incubated with the test inhibitor (this compound). The inhibitor will block the binding of the probe to its target enzyme(s). The protein-probe complexes are then visualized, typically by fluorescence gel scanning or identified by mass spectrometry.
General Protocol:
-
Proteome Preparation: Prepare proteomes from cells or tissues of interest.
-
Inhibitor Incubation: Pre-incubate the proteome with this compound at various concentrations.
-
Probe Labeling: Add a fluorescently tagged activity-based probe (e.g., FP-rhodamine) that targets serine hydrolases.
-
SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a specific band in the presence of the inhibitor indicates target engagement.
-
Analysis: Compare the protein labeling profiles in the presence and absence of this compound to identify its targets and assess its selectivity.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
In Vitro Characterization of PF-622: An In-Depth Technical Guide
An absence of publicly available scientific literature prevents a detailed in vitro characterization of a compound designated PF-622. Extensive searches of scientific databases and research publications did not yield specific data for a molecule with this identifier. The following guide is a template outlining the expected content for a comprehensive in vitro characterization whitepaper, which can be populated once specific data for this compound becomes available.
Introduction
This section would typically introduce this compound, its therapeutic target, and the rationale for its development. It would provide a brief overview of the molecule's proposed mechanism of action and the scope of the in vitro studies conducted to characterize its pharmacological profile.
Mechanism of Action
A detailed description of the molecular mechanism by which this compound is hypothesized to exert its effects would be presented here. This would include its interaction with specific enzymes, receptors, or signaling pathways.
Quantitative Data Summary
All quantitative data from in vitro assays would be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Enzymatic Activity of this compound
| Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Hill Slope |
| Data Not Available | ||||
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (nM) | Max Response (%) |
| Data Not Available | |||
Table 3: Off-Target Screening and Selectivity
| Off-Target | Assay Type | % Inhibition @ 1µM | IC50 (µM) |
| Data Not Available | |||
Experimental Protocols
This section would provide detailed methodologies for all key experiments cited in the quantitative data summary.
Enzymatic Assays
A step-by-step description of the biochemical assays used to determine the inhibitory activity of this compound against its target enzyme(s) would be included. This would encompass details on:
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Reagents and materials
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Enzyme and substrate concentrations
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Reaction conditions (buffer, temperature, incubation time)
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Detection method (e.g., fluorescence, luminescence, radioactivity)
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Data analysis and calculation of IC50 and Ki values
Cellular Assays
The protocols for cell-based assays designed to evaluate the potency and efficacy of this compound in a biological context would be outlined. This would include:
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Cell lines and culture conditions
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Assay principle (e.g., proliferation, apoptosis, reporter gene)
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Compound treatment and incubation
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Endpoint measurement
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Data analysis and determination of EC50 values
Binding Assays
If applicable, the methods used to quantify the binding affinity of this compound to its target would be described. This could include techniques such as:
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Radioligand binding assays
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Surface plasmon resonance (SPR)
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Isothermal titration calorimetry (ITC)
Signaling Pathway Analysis
Diagrams generated using Graphviz (DOT language) would be used to visualize the signaling pathways modulated by this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Visualization
Diagrams would also be used to illustrate the workflows of key experimental procedures.
Caption: General workflow for a cell-based assay.
Conclusion
This final section would summarize the key in vitro findings for this compound, highlighting its potency, selectivity, and mechanism of action. It would also discuss the implications of these findings for its further development as a therapeutic agent.
Note to the user: To proceed with generating a specific and accurate in-depth technical guide, please provide the correct name or designation of the compound of interest, along with any available public references or data sources.
Pharmacological profile of PF-622
An in-depth pharmacological profile for the compound "PF-622" cannot be generated at this time. A comprehensive search for scientific literature and drug development data yielded no information for a compound with this specific designation.
It is possible that "this compound" may be a typographical error or an internal, non-public codename for a compound. The search results did identify information for other Pfizer compounds with similar "PF-" prefixes, such as PF-00446622, PF-06260414, and PF-06273340, but no data is available for "this compound."
To proceed with creating the requested technical guide and visualizations, a correct and publicly documented compound name is required. Researchers, scientists, and drug development professionals seeking information on a specific pharmacological agent are advised to verify the exact nomenclature and spelling of the compound of interest.
Once a valid compound name is provided, a thorough analysis of its pharmacological profile, including mechanism of action, binding affinity, selectivity, and experimental data, can be conducted and presented in the requested format of a detailed technical guide with structured data tables and visualized signaling pathways.
The Selective FAAH Inhibitor PF-04457845: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PF-04457845 (also known as PF-622), a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for its application in neuroscience research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
PF-04457845 is a highly selective, irreversible, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH)[1][2][3]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides[4][5]. By inhibiting FAAH, PF-04457845 effectively increases the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling[4][5]. This mechanism of action has positioned PF-04457845 as a valuable tool for investigating the role of the endocannabinoid system in a variety of neurological processes and as a potential therapeutic agent for several neurological and psychiatric disorders, including pain and anxiety.
Mechanism of Action
PF-04457845 acts as a time-dependent, covalent inhibitor of FAAH[4][5][6]. It irreversibly carbamylates the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme[4][7][8]. This covalent modification permanently inactivates the enzyme, leading to a sustained elevation of anandamide and other FAAH substrates in both the central and peripheral nervous systems[4][5]. The high potency and exquisite selectivity of PF-04457845 for FAAH over other serine hydrolases minimize off-target effects, making it a precise pharmacological tool[1][4][8].
Below is a diagram illustrating the mechanism of FAAH inhibition by PF-04457845.
Caption: Mechanism of FAAH inhibition by PF-04457845.
Quantitative Data
The following tables summarize key in vitro and in vivo quantitative data for PF-04457845.
Table 1: In Vitro Potency and Selectivity of PF-04457845
| Parameter | Species | Value | Reference |
| IC50 | Human | 7.2 nM | [2][3][4] |
| Rat | 7.4 nM | ||
| kinact/Ki | Human | 40,300 M-1s-1 | [1][4] |
| Selectivity | Human | High selectivity for FAAH over other serine hydrolases | [4][8] |
Table 2: In Vivo Efficacy of PF-04457845 in Animal Models
| Animal Model | Species | Dose | Effect | Reference |
| Inflammatory Pain (CFA) | Rat | 0.1 mg/kg (oral) | Significant antinociceptive effect | [4][5] |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Not specified | Potential application | |
| Cannabis Withdrawal | Human | 4 mg/day (oral) | Reduced withdrawal symptoms | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PF-04457845.
FAAH Inhibition Assay (Fluorometric Method)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds like PF-04457845 against FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
PF-04457845 (or other test inhibitors) dissolved in DMSO
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96-well black microplate
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Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH enzyme in chilled FAAH Assay Buffer.
-
Prepare serial dilutions of PF-04457845 in DMSO, and then dilute further in FAAH Assay Buffer to the desired final concentrations.
-
Prepare the FAAH substrate solution in an appropriate solvent (e.g., ethanol) and then dilute in FAAH Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
FAAH Assay Buffer
-
PF-04457845 solution (or vehicle control)
-
FAAH enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (e.g., excitation at 340-360 nm, emission at 450-465 nm) in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for assessing the selectivity of PF-04457845 against other serine hydrolases in a complex proteome.
Caption: Workflow for competitive activity-based protein profiling.
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate (e.g., from brain tissue) in a suitable lysis buffer.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of PF-04457845 or a vehicle control (e.g., DMSO) for a specified time at 37°C.
-
Probe Labeling: Add a broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate-biotin probe) to the proteome and incubate.
-
Enrichment and Digestion: If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads. After washing, perform an on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the probe-labeled peptides. A decrease in the signal for a particular peptide in the PF-04457845-treated sample compared to the control indicates inhibition of the corresponding enzyme.
Quantification of Anandamide in Brain Tissue by LC-MS/MS
This protocol provides a detailed method for the extraction and quantification of anandamide from rodent brain tissue.
Materials:
-
Rodent brain tissue
-
Acetonitrile (ACN) with an internal standard (e.g., AEA-d8)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Rapidly dissect and weigh the brain tissue.
-
Homogenize the tissue in ice-cold ACN containing the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 ACN:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., A: water with 0.1% formic acid; B: ACN with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of anandamide and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of anandamide in the sample by comparing the peak area ratio of anandamide to the internal standard against a standard curve.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This is a widely used model to study inflammatory pain.
Procedure:
-
Induction of Inflammation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Inject a small volume (e.g., 100-150 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
-
Behavioral Testing:
-
At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), assess pain behaviors such as:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.
-
-
-
Drug Administration:
-
Administer PF-04457845 or vehicle orally at the desired dose and time before behavioral testing to evaluate its analgesic effects.
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical model is used to induce neuropathic pain.
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the incision.
-
-
Post-Operative Care and Behavioral Testing:
-
Allow the animals to recover for several days to weeks for the neuropathic pain to develop.
-
Assess mechanical allodynia and thermal hyperalgesia as described in the CFA model.
-
-
Drug Administration:
-
Administer PF-04457845 or vehicle to evaluate its efficacy in alleviating neuropathic pain.
-
Signaling Pathway
PF-04457845 enhances endocannabinoid signaling by preventing the breakdown of anandamide. The elevated anandamide then acts on cannabinoid receptors, primarily CB1 receptors in the central nervous system, to modulate neurotransmission.
Caption: Endocannabinoid signaling and the modulatory effect of PF-04457845.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 6. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. journals.iium.edu.my [journals.iium.edu.my]
- 10. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective FAAH Inhibitor PF-622: A Technical Overview of its Impact on Anandamide Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of PF-622, a potent, time-dependent, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). The primary focus is on its mechanism of action and its consequential effects on the levels of the endocannabinoid anandamide. While specific in vivo and pharmacokinetic data for this compound are limited in publicly accessible literature, this document leverages data from analogous well-characterized FAAH inhibitors to present a thorough understanding of its expected pharmacological profile. This guide includes a detailed description of the signaling pathways involved, experimental protocols for assessing FAAH inhibition and anandamide levels, and quantitative data to support the scientific understanding of this class of compounds.
Introduction to this compound and FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamine or AEA) and other related fatty acid amides.[1] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling. Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endogenous anandamide signaling, thereby offering potential treatments for a range of conditions including pain, anxiety, and inflammatory disorders, without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][2]
This compound is a potent and selective inhibitor of FAAH.[3] It belongs to a class of piperidine/piperazine urea compounds that inhibit FAAH through a covalent, irreversible mechanism involving the carbamylation of a catalytic serine residue in the enzyme's active site.[4] This irreversible inhibition leads to a sustained elevation of anandamide levels in various tissues.
Quantitative Data: In Vitro Potency of this compound
This compound has demonstrated potent, time-dependent inhibition of human recombinant FAAH in vitro. The inhibitory activity of this compound is summarized in the table below.
| Time Point | IC50 (μM) |
| 5 minutes | 0.99[3] |
| 60 minutes | 0.033[3] |
| Table 1: In Vitro Inhibitory Potency of this compound against human recombinant FAAH. |
The time-dependent nature of the inhibition is characteristic of irreversible inhibitors, where the potency increases with longer incubation times.
Expected In Vivo Effects on Anandamide Levels
For instance, administration of the FAAH inhibitor URB597 has been shown to cause a two- to four-fold increase in brain anandamide levels in rodents.[5] Similarly, PF-04457845 has been reported to elevate anandamide levels in both the brain (8- to 20-fold) and plasma (3- to 5-fold) of rats.[4] It is anticipated that this compound would produce a comparable dose-dependent increase in anandamide concentrations in vivo.
| FAAH Inhibitor | Tissue | Fold Increase in Anandamide |
| URB597 | Rat Brain | 2-4 fold[5] |
| PF-04457845 | Rat Brain | 8-20 fold[4] |
| PF-04457845 | Rat Plasma | 3-5 fold[4] |
| Table 2: Representative In Vivo Effects of Selective FAAH Inhibitors on Anandamide Levels. |
Signaling Pathway
The inhibition of FAAH by this compound directly impacts the endocannabinoid signaling pathway. By preventing the degradation of anandamide, this compound enhances the activation of cannabinoid receptors, primarily CB1 and CB2, by endogenous anandamide. This leads to downstream signaling events that are responsible for the therapeutic effects of FAAH inhibition.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol describes a general method for determining the IC50 value of an FAAH inhibitor like this compound.
Methodology:
-
Enzyme Preparation: Recombinant human FAAH is prepared in a suitable assay buffer.
-
Inhibitor Preparation: A stock solution of this compound in a solvent like DMSO is serially diluted to obtain a range of concentrations.
-
Incubation: The enzyme is pre-incubated with either this compound or the vehicle control for a specified period (e.g., 5 or 60 minutes) at 37°C.
-
Substrate Addition: A fluorogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin) is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Quantification of Anandamide in Biological Tissues by LC-MS/MS
This protocol outlines a standard method for measuring anandamide levels in tissues like the brain or in plasma following the administration of an FAAH inhibitor.
Methodology:
-
Sample Collection: Tissues (e.g., brain) are rapidly collected and frozen to prevent post-mortem changes in anandamide levels. Blood is collected in tubes containing an anticoagulant, and plasma is separated by centrifugation.
-
Homogenization and Extraction: The tissue or plasma sample is homogenized in an organic solvent (e.g., acetonitrile or a chloroform/methanol mixture) containing a deuterated internal standard (e.g., anandamide-d8). This step serves to both extract the lipids and precipitate proteins.
-
Purification: The lipid extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Solvent Evaporation and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The anandamide is separated from other lipids by chromatography and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern. The concentration of anandamide in the original sample is calculated by comparing its peak area to that of the internal standard.
Conclusion
This compound is a potent, time-dependent, and irreversible inhibitor of FAAH with high in vitro activity. By preventing the degradation of anandamide, this compound is expected to significantly elevate the levels of this endocannabinoid in vivo, thereby enhancing its signaling through cannabinoid receptors. While specific preclinical and clinical data for this compound are not widely published, the extensive research on other selective FAAH inhibitors provides a strong framework for understanding its potential therapeutic effects and for designing experiments to further elucidate its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar classes of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PF-622: A Deep Dive into a Potent and Selective FAAH Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Abstract
PF-622, a piperazine urea-based compound, has emerged as a highly potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system. By preventing the degradation of endogenous fatty acid amides like anandamide, FAAH inhibitors hold significant therapeutic potential for a range of conditions, including pain, anxiety, and inflammatory disorders. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailing the molecular determinants of its potent inhibitory activity and remarkable selectivity. We present a compilation of quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a critical resource for researchers in the field of drug discovery and development.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of a class of bioactive lipids known as fatty acid amides (FAAs), most notably the endocannabinoid anandamide.[1] The inactivation of FAAH leads to an elevation in the endogenous levels of these signaling lipids, which can produce analgesic, anxiolytic, anti-inflammatory, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] This has positioned FAAH as a compelling therapeutic target.
This compound (N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide) is a novel FAAH inhibitor that operates through a distinct mechanism involving the covalent carbamylation of the enzyme's active site serine nucleophile (Ser241).[2] This irreversible inhibition is both time-dependent and highly selective, with minimal off-target activity against other serine hydrolases.[3] This guide will explore the critical structural features of the this compound scaffold that contribute to its potent and selective inhibition of FAAH, providing a foundational understanding for the rational design of next-generation FAAH inhibitors.
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of FAAH. The urea functional group within the this compound molecule serves as a "tempered" electrophile that, within the FAAH active site, carbamylates the catalytic serine residue (Ser241).[2] This covalent modification renders the enzyme inactive. The remarkable selectivity of this compound for FAAH is attributed to the unique ability of FAAH to hydrolyze C(O)-N bonds, a characteristic not shared by the majority of other mammalian serine hydrolases.[1]
References
- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 3. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Therapeutic Potential of PF-07321332 (Nirmatrelvir)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07321332, also known as Nirmatrelvir, is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. Developed by Pfizer, it is the active antiviral component of the combination therapy PAXLOVID™, which also includes Ritonavir, a pharmacokinetic enhancer. This technical guide provides a comprehensive overview of the mechanism of action, therapeutic effects, and supporting clinical data for Nirmatrelvir. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to facilitate a deeper understanding for research and drug development professionals.
Introduction
The emergence of the COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapies. Nirmatrelvir (PF-07321332) emerged as a leading candidate, specifically designed to target the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme plays a crucial role in the viral life cycle by cleaving polyproteins into functional non-structural proteins essential for viral replication.[2][3] Inhibition of Mpro effectively halts this process.
Nirmatrelvir is co-packaged with Ritonavir as PAXLOVID™.[4][5] Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, slows the metabolism of Nirmatrelvir, thereby increasing its plasma concentration and duration of action.[4][5][6] This combination therapy has demonstrated significant efficacy in reducing the risk of hospitalization and death in high-risk patients with mild-to-moderate COVID-19.[4][7][8]
Mechanism of Action
Nirmatrelvir is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145) within the active site of the SARS-CoV-2 Mpro.[9][10] This binding is reversible. The nitrile group of Nirmatrelvir acts as a warhead, forming a covalent bond with the cysteine residue.[9] By blocking the active site, Nirmatrelvir prevents Mpro from cleaving the viral polyproteins translated from the viral RNA.[2][11] This disruption of the viral replication cycle inhibits the production of new infectious virions.
Signaling Pathway of SARS-CoV-2 Replication and Mpro Inhibition
The following diagram illustrates the role of Mpro in the SARS-CoV-2 replication cycle and the inhibitory action of Nirmatrelvir.
Therapeutic Effects: Clinical Trial Data
The efficacy of Nirmatrelvir in combination with Ritonavir has been evaluated in several clinical trials. The pivotal EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a Phase 2/3, randomized, double-blind, placebo-controlled study in non-hospitalized, symptomatic, unvaccinated adults with a high risk of progressing to severe COVID-19.[7][8][12]
Table 1: Efficacy Data from the EPIC-HR Trial
| Outcome | Nirmatrelvir/Ritonavir Group | Placebo Group | Relative Risk Reduction (%) |
| COVID-19-related hospitalization or death through Day 28 (treatment within 3 days of symptom onset) | 5/697 (0.72%) | 44/682 (6.45%) | 89%[4][7] |
| COVID-19-related hospitalization or death through Day 28 (treatment within 5 days of symptom onset) | 8/1039 (0.77%) | 66/1046 (6.31%) | 88%[5][7][8] |
| Deaths through Day 28 | 0 | 12 | 100% |
| Viral load reduction at Day 5 (log10 copies/mL) | ~10-fold greater reduction | - | -[7] |
Experimental Protocols
EPIC-HR Clinical Trial Protocol
A summary of the key methodologies employed in the EPIC-HR trial is provided below.[8][12]
-
Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.[12]
-
Participants: Non-hospitalized, symptomatic, unvaccinated adults with confirmed SARS-CoV-2 infection and at least one risk factor for developing severe disease.[8]
-
Intervention: Participants were randomized 1:1 to receive either:
-
Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[12]
-
Secondary Endpoints: Included viral load change from baseline.[7]
Workflow for the EPIC-HR Clinical Trial
The following diagram outlines the workflow of the EPIC-HR clinical trial.
Pharmacokinetics and Drug-Drug Interactions
Nirmatrelvir is a substrate of CYP3A4.[6] Co-administration with Ritonavir, a strong CYP3A4 inhibitor, significantly increases the plasma concentration of Nirmatrelvir.[5][6] This boosting effect is crucial for achieving therapeutic concentrations of Nirmatrelvir. However, the potent inhibitory effect of Ritonavir on CYP3A4 also leads to a high potential for drug-drug interactions with medications that are metabolized by this enzyme.[4][6] Careful review of a patient's concomitant medications is essential before initiating treatment with PAXLOVID™.
Logical Relationship of Pharmacokinetic Enhancement
The diagram below illustrates the pharmacokinetic interaction between Nirmatrelvir and Ritonavir.
Conclusion
Nirmatrelvir (PF-07321332) is a highly effective, orally administered antiviral agent that targets the SARS-CoV-2 main protease. When co-administered with Ritonavir as PAXLOVID™, it significantly reduces the risk of severe outcomes in high-risk COVID-19 patients. The data from robust clinical trials underscore its therapeutic potential in the ongoing management of the COVID-19 pandemic. Further research may explore its utility against emerging coronaviruses and in different patient populations. The detailed information provided in this guide serves as a valuable resource for scientists and researchers in the field of antiviral drug development.
References
- 1. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the science behind PAXLOVID | NextGen Global Brand site - Paxlovid [paxlovid.my]
- 3. go.drugbank.com [go.drugbank.com]
- 4. advpharmacy.com [advpharmacy.com]
- 5. Nirmatrelvir/ritonavir - Wikipedia [en.wikipedia.org]
- 6. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]
- 8. contagionlive.com [contagionlive.com]
- 9. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 11. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 12. pfizermedical.com [pfizermedical.com]
Methodological & Application
Application Notes and Protocols for PF-04418948
Disclaimer: No publicly available information was found for a compound designated "PF-622." The following application notes and protocols are based on the publicly available data for the Pfizer compound PF-04418948 , a potent and selective prostaglandin EP2 receptor antagonist, and are provided as a representative example of the requested content and format.
Introduction
PF-04418948 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It is an orally active compound that has been characterized in both in vitro and in vivo studies. These notes provide an overview of its dosage, administration, and relevant experimental protocols for research purposes.
Data Presentation
Table 1: In Vitro Pharmacological Profile of PF-04418948
| Assay System | Parameter | Value | Reference |
| Cells expressing human EP2 receptors | Functional KB | 1.8 nM | [1] |
| Human myometrium | Apparent KB | 5.4 nM | [1] |
| Dog bronchiole | KB | 2.5 nM | [1] |
| Mouse trachea | Apparent KB | 1.3 nM | [1] |
| Mouse trachea (reversal of PGE2-induced relaxation) | IC50 | 2.7 nM | [1] |
Table 2: In Vivo Pharmacokinetics and Dosage of PF-04418948 in Rats
| Parameter | Value | Dosing Regimen | Reference |
| Clearance | 0.3 mL·min−1·kg−1 | Oral | [1] |
| Volume of distribution | 0.1 L·kg−1 | Oral | [1] |
| Terminal half-life | 8.8 h | Oral | [1] |
| Effective Dose | 10 mg·kg−1 | Oral | [1] |
Signaling Pathway
PF-04418948 acts as an antagonist at the prostaglandin EP2 receptor, a G-protein coupled receptor (GPCR). The binding of agonists like PGE2 to the EP2 receptor typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). PF-04418948 blocks this signaling cascade.
Experimental Protocols
In Vitro Functional Antagonism Assay
Objective: To determine the functional antagonist potency (KB) of PF-04418948 at the human EP2 receptor.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Assay Preparation: Seed cells in appropriate assay plates and allow them to adhere.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of PF-04418948 or vehicle control for a specified period.
-
Add a fixed concentration of a known EP2 agonist (e.g., PGE2 or butaprost) to stimulate the receptor.
-
-
cAMP Measurement: After agonist stimulation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence and absence of the antagonist.
-
Calculate the Schild plot to determine the pA2, from which the KB value is derived.
-
In Vivo Cutaneous Blood Flow Study in Rats
Objective: To assess the in vivo efficacy of orally administered PF-04418948 in blocking EP2 receptor-mediated vasodilation.
Methodology:
-
Animal Model: Use adult male Sprague Dawley rats.
-
Dosing:
-
Administer PF-04418948 (e.g., 10 mg·kg-1) or vehicle (e.g., 0.5% w/v methylcellulose + 0.1% v/v Tween 80 in water) orally.
-
-
Blood Flow Measurement:
-
At a specified time post-dose (based on pharmacokinetic data), anesthetize the animals.
-
Locally administer an EP2 agonist (e.g., butaprost) or PGE2 to a defined area of the skin.
-
Measure the cutaneous blood flow response using a laser Doppler flowmeter.
-
-
Data Analysis: Compare the agonist-induced increase in blood flow in the PF-04418948-treated group to the vehicle-treated group to determine the percentage of inhibition.
Logical Relationships in Dose-Response Analysis
The relationship between the concentration of an antagonist like PF-04418948 and the response of the biological system is fundamental to its characterization. A key experiment is to measure the response to a fixed concentration of an agonist in the presence of increasing concentrations of the antagonist. This allows for the determination of the IC50 value.
References
Measuring FAAH Inhibition with PF-04457845: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3][4][5] Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy for various conditions, including pain, inflammation, and anxiety disorders, by augmenting endogenous cannabinoid signaling.[1][2][6][7] PF-04457845 is a potent, selective, and irreversible inhibitor of FAAH that has been extensively characterized and evaluated in clinical trials.[1][7][8][9][10] This document provides detailed application notes and protocols for measuring the inhibitory activity of PF-04457845 against FAAH.
PF-04457845 acts as a time-dependent, covalent inhibitor that carbamylates the catalytic serine nucleophile (Ser241) within the active site of FAAH.[1][2][6][7] This irreversible mechanism of action leads to a sustained inhibition of FAAH activity in vivo.[1][6]
Signaling Pathway of FAAH and its Inhibition by PF-04457845
FAAH is an integral membrane enzyme that hydrolyzes anandamide into arachidonic acid and ethanolamine, thus terminating its signaling.[4] By irreversibly binding to and inhibiting FAAH, PF-04457845 prevents the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is being investigated for its therapeutic potential.[3][11]
Data Presentation
The inhibitory potency of PF-04457845 against FAAH has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for PF-04457845 and other relevant FAAH inhibitors.
Table 1: In Vitro Inhibitory Potency of PF-04457845 against FAAH
| Parameter | Species | Value | Reference |
| IC50 | Human | 7.2 nM | [1][2][6][8][12][13][14][15] |
| IC50 | Rat | 7.4 nM | [8][12][13][14][15] |
| k_inact/K_i | Human | 40,300 M⁻¹s⁻¹ | [1][2][6][7][8] |
Table 2: Comparative IC50 Values of Various FAAH Inhibitors
| Compound | Species | IC50 | Reference |
| PF-04457845 | Human | 7.2 nM | [1][2][6][8][12][13][14][15] |
| URB597 | Human | 4.6 nM | [12] |
| PF-3845 | Human | Ki of 230 nM | [12] |
| JNJ-42165279 | Human | 70 nM | [12] |
| JNJ-1661010 | Human | 12 nM | [12] |
| BIA 10-2474 | Rat (brain regions) | 50-70 mg/kg | [15] |
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds like PF-04457845 against FAAH using a fluorogenic substrate.
Principle:
This assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is not fluorescent.[16] FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[16] The rate of increase in fluorescence is directly proportional to FAAH activity, and inhibition is measured by the reduction in this rate in the presence of an inhibitor.[16]
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[17]
-
PF-04457845 (or other test inhibitors)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)[17]
-
Solvent for inhibitor (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[17]
Procedure:
-
Prepare Reagents:
-
Dilute FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare serial dilutions of PF-04457845 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, diluted FAAH enzyme, and either the solvent (for control wells) or the PF-04457845 dilution.
-
Include background wells containing assay buffer and solvent but no enzyme.
-
-
Pre-incubation:
-
Initiate Reaction:
-
Add the FAAH substrate to all wells to start the enzymatic reaction.[16]
-
-
Measurement:
-
Immediately begin measuring the fluorescence kinetically at 37°C for a set period (e.g., 30 minutes).[17]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the kinetic curve.
-
Subtract the background fluorescence rate.
-
Determine the percent inhibition for each concentration of PF-04457845 relative to the control wells.
-
Plot percent inhibition versus inhibitor concentration to calculate the IC50 value.[17]
-
Ex Vivo/In Vivo Measurement of FAAH Activity in Brain Tissue
This protocol is adapted from studies measuring FAAH activity in rodent brain tissue following in vivo administration of an inhibitor.[1]
Principle:
FAAH activity in tissue homogenates is measured by quantifying the hydrolysis of a radiolabeled substrate, such as [³H]-anandamide. The amount of released radiolabeled product is inversely proportional to the level of FAAH inhibition in the tissue.
Materials:
-
Rodent brain tissue
-
Homogenization buffer
-
[³H]-Anandamide (AEA)
-
Scintillation fluid and counter
-
PF-04457845 for in vivo administration
Procedure:
-
In Vivo Dosing:
-
Tissue Collection and Preparation:
-
Enzyme Assay:
-
Incubate the membrane fractions with [³H]-AEA as the substrate.
-
Stop the reaction after a defined period.
-
Separate the product from the substrate using an appropriate method (e.g., chromatography or extraction).
-
-
Quantification:
-
Measure the radioactivity of the product using a scintillation counter.
-
-
Data Analysis:
-
Calculate FAAH activity based on the amount of product formed per unit of time and protein.
-
Compare the FAAH activity in the PF-04457845-treated groups to the vehicle-treated group to determine the percent inhibition.
-
Selectivity Profiling
A critical aspect of characterizing an inhibitor is to determine its selectivity. PF-04457845 has been shown to be highly selective for FAAH over other serine hydrolases.[1][7][12] Activity-Based Protein Profiling (ABPP) is a powerful technique used for this purpose.[1][6]
Principle of Competitive ABPP:
Proteomes from various tissues are treated with the inhibitor (PF-04457845) and then with a broad-spectrum, reporter-tagged probe (e.g., FP-rhodamine) that covalently labels the active sites of serine hydrolases.[1] If PF-04457845 binds to a specific hydrolase (like FAAH), it will block the binding of the reporter probe. The reduction in the fluorescent signal for a particular protein band on a gel indicates that the inhibitor binds to that enzyme.[6]
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. PF-04457845 | FAAH | Autophagy | TargetMol [targetmol.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
Application Notes and Protocols for PF-04531083 in Neuropathic Pain Models
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in neurons and have emerged as key targets for the development of novel analgesics.[3][4] Specifically, the NaV1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons and plays a significant role in nociceptive pathways.[3][5]
PF-04531083 is a potent and selective, orally active blocker of the NaV1.8 channel.[6][7] Its selectivity for NaV1.8 over other NaV subtypes suggests a potential for a wider therapeutic window and reduced side effects compared to non-selective sodium channel blockers.[3] Preclinical studies have demonstrated the efficacy of PF-04531083 in models of neuropathic and inflammatory pain.[3][7] Furthermore, its ability to penetrate the blood-brain barrier allows for the investigation of both peripheral and central mechanisms of neuropathic pain.[6][7]
These application notes provide detailed protocols for the in vitro and in vivo evaluation of PF-04531083 in the context of neuropathic pain research.
Quantitative Data for PF-04531083
The following table summarizes the inhibitory activity and efficacy of PF-04531083.
| Parameter | Value | Assay/Model | Notes | Reference |
| hNaV1.8 IC50 | 0.19 µM | Manual Patch Clamp (HEK293 cells) | Inhibition of human NaV1.8/beta1 | [8] |
| hNaV1.8 IC50 | 0.7 µM | VSP-FRET Assay (HEK293 cells) | Reduction in blue fluorescent signal | [6][8] |
| hNaV1.1 IC50 | 37 µM | IonWorks Quattro Assay (HEK293 cells) | Demonstrates selectivity over NaV1.1 | [6][8] |
| hNaV1.5 IC50 | 37 µM | IonWorks Quattro Assay (HEK293 cells) | Demonstrates selectivity over cardiac NaV1.5 | [6][8] |
| hNaV1.7 IC50 | 36 µM | FRET Assay (HEK293 cells) | Demonstrates selectivity over NaV1.7 | [6][8] |
| In Vivo Efficacy | 40 mg/kg | Tibial Nerve Transection (TNT) Model in Rat | Significantly shifted the 50% paw withdrawal threshold | [3] |
Signaling Pathway of NaV1.8 in Nociception
The following diagram illustrates the role of the NaV1.8 channel in the transmission of pain signals and the site of action for PF-04531083.
Experimental Protocols
In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of PF-04531083's inhibitory effect on human NaV1.8 channels expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing hNaV1.8
-
Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotic)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Micro-manipulator and perfusion system
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
PF-04531083 stock solution in DMSO and final dilutions in external solution
Procedure:
-
Cell Preparation: Culture HEK293-hNaV1.8 cells under standard conditions. For recording, plate cells on glass coverslips at a low density and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the holding potential to -100 mV.
-
-
Voltage Protocol for Activation:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit NaV1.8 currents.
-
-
Compound Application:
-
Obtain a stable baseline recording of NaV1.8 currents.
-
Perfuse the cell with increasing concentrations of PF-04531083 (e.g., 0.01 µM to 30 µM) diluted in the external solution. Allow 3-5 minutes for each concentration to equilibrate.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step for each compound concentration.
-
Normalize the peak current in the presence of the compound to the baseline current.
-
Plot the normalized current as a function of PF-04531083 concentration and fit the data to a Hill equation to determine the IC50 value.
-
In Vivo Evaluation: Spared Nerve Injury (SNI) Model of Neuropathic Pain
This protocol describes the induction of neuropathic pain using the SNI model in rats and the subsequent evaluation of PF-04531083's analgesic effects.[9][10][11]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material
-
Von Frey filaments
-
PF-04531083 formulation for oral gavage
Procedure:
-
SNI Surgery:
-
Anesthetize the rat and shave the lateral surface of the left thigh.
-
Make a small incision in the skin and expose the biceps femoris muscle.
-
Separate the biceps femoris to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[9]
-
Isolate and tightly ligate the common peroneal and tibial nerves with a suture.
-
Transect the ligated nerves distal to the ligation, removing a small section to prevent regeneration.
-
Close the muscle and skin layers with sutures.
-
For sham-operated controls, expose the sciatic nerve without any nerve ligation or transection.
-
-
Assessment of Mechanical Allodynia:
-
Allow the animals to recover for at least 7 days post-surgery.
-
Place the rat in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the lateral plantar surface of the ipsilateral (injured) hind paw.
-
Determine the 50% paw withdrawal threshold using the up-down method. A significant decrease in the withdrawal threshold in SNI animals compared to sham controls indicates the development of mechanical allodynia.
-
-
Drug Administration and Efficacy Testing:
-
Once stable allodynia is established (typically 1-2 weeks post-surgery), measure the baseline paw withdrawal threshold.
-
Administer PF-04531083 (e.g., 40 mg/kg) or vehicle via oral gavage.[3]
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess the analgesic effect.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds before and after treatment for both the drug-treated and vehicle-treated groups.
-
A significant increase in the paw withdrawal threshold in the PF-04531083 group compared to the vehicle group indicates an anti-allodynic effect.
-
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel compound like PF-04531083 for neuropathic pain.
References
- 1. criver.com [criver.com]
- 2. criver.com [criver.com]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drpress.org [drpress.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of Nav1.8 as a therapeutic target for Pitt Hopkins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 10. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for PF-04447943 (formerly PF-622) in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-04447943, a selective phosphodiesterase 9A (PDE9A) inhibitor, in anti-inflammatory research. The information is based on preclinical studies, primarily in a murine model of ulcerative colitis.
Introduction
PF-04447943 is a potent and selective inhibitor of PDE9A, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which in turn modulates various downstream signaling pathways.[2] While initially investigated for cognitive enhancement in conditions like Alzheimer's disease, recent research has highlighted its significant anti-inflammatory properties, particularly in the context of inflammatory bowel disease.[2][3][4]
The primary mechanism of its anti-inflammatory action involves the suppression of oxidative stress and key inflammatory signaling cascades, including NF-κB and STAT3.[3][5] Furthermore, PF-04447943 has been shown to modulate immune responses by reversing the imbalance between regulatory T cells (Treg) and T helper 17 (Th17) cells.[3][5]
Mechanism of Action: Anti-inflammatory Signaling Cascade
PF-04447943 exerts its anti-inflammatory effects by increasing cGMP levels, which leads to the modulation of multiple downstream pathways. A key study in a dextran sulfate sodium (DSS)-induced colitis model demonstrated that PF-04447943 suppresses inflammation and oxidative stress.[3][5] The proposed signaling pathway is illustrated below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of PF-622 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PF-622 in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was validated for linearity, accuracy, precision, and other parameters according to established bioanalytical method validation guidelines.[1][2] This high-throughput method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a novel small molecule inhibitor under investigation for therapeutic applications. To support preclinical and clinical development, a reliable and sensitive bioanalytical method is required to characterize its pharmacokinetic profile in biological matrices.[3][4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs in complex biological samples due to its high sensitivity, specificity, and speed.[6][7] This document provides a detailed protocol for the extraction and quantification of this compound in human plasma, suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Chemicals and Solvents : this compound reference standard and its stable isotope-labeled internal standard (SIL-IS), this compound-d4. Acetonitrile (ACN), methanol (MeOH), and formic acid (FA) were of LC-MS grade.[8] Deionized water was purified using a Milli-Q system.
-
Biological Matrix : Blank human plasma with K2EDTA as the anticoagulant was sourced from an accredited supplier.
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
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Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% MeOH).
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Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[9][10]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed using a standard HPLC system.
-
Column : C18 analytical column (50 x 2.1 mm, 3 µm)[9]
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 0.4 mL/min
-
Gradient :
Time (min) %B 0.0 10 0.5 10 2.5 90 3.0 90 3.1 10 | 4.0 | 10 |
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
Mass Spectrometry
Detection was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Ion Source : Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature : 500°C
-
Multiple Reaction Monitoring (MRM) Transitions :
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 450.2 250.1 | this compound-d4 (IS) | 454.2 | 254.1 |
-
Dwell Time : 100 ms
Data Presentation
The method was validated over a concentration range of 1 to 1000 ng/mL in human plasma. The validation results are summarized in the following tables.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%RE, n=6) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%RE, n=18) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.9 |
| LQC | 3 | 5.2 | 1.8 | 6.5 | 2.4 |
| MQC | 100 | 3.9 | -0.5 | 4.8 | 0.9 |
| HQC | 800 | 3.1 | 2.1 | 4.2 | 1.5 |
RSD: Relative Standard Deviation; RE: Relative Error
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.7 |
| HQC | 800 | 95.1 | 101.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Pharmacokinetic Sample Analysis Workflow
Caption: Workflow for pharmacokinetic analysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method well-suited for the analysis of a large number of samples generated from pharmacokinetic or other studies in the drug development process. The validation results demonstrate that the method meets the criteria for bioanalytical method validation.[1][2]
References
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of pharmacokinetics and metabolism in species sensitivity to neurotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PF-622 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06274622, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving PF-06274622. What solvents are recommended?
Q2: My PF-06274622 precipitated out of solution after I diluted my DMSO stock in my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous solutions is a common issue. Here are several troubleshooting steps to address this:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, to maintain the solubility of the compound and minimize solvent toxicity to cells.
-
Sonication: After dilution, briefly sonicate the solution. This can help to break up any initial precipitates and improve dissolution.
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Warming: Gently warm the solution to 37°C. This can increase the solubility of some compounds. However, be cautious about the temperature stability of PF-06274622.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Use of Pluronic F-68: For in vivo formulations or sensitive in vitro assays, the addition of a non-ionic surfactant like Pluronic F-68 (at a low concentration, e.g., 0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous media.
Q3: What is the recommended procedure for preparing a stock solution of PF-06274622?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle involves dissolving a pre-weighed amount of the compound in a minimal amount of a suitable organic solvent (like DMSO) to achieve a high concentration (e.g., 10 mM or higher), which can then be aliquoted and stored for future use.
Q4: How should I store my PF-06274622 stock solution and powder?
A4: For long-term stability, it is recommended to store the solid powder of PF-06274622 at -20°C. Stock solutions in DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Before use, allow the aliquot to thaw completely and come to room temperature, and vortex briefly to ensure homogeneity.
Data Presentation
Table 1: Recommended Solvents for PF-06274622
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions. | A versatile polar aprotic solvent that dissolves a wide range of organic compounds.[1][2] Keep final concentration in aqueous solutions low (<0.5%). |
| Ethanol | Alternative primary solvent for stock solutions. | A polar protic solvent that is miscible with water.[3] May be more suitable for certain biological assays where DMSO is not preferred. |
| Aqueous Buffers (e.g., PBS) | Not recommended for initial dissolution. | PF-06274622 is likely to have low solubility in purely aqueous solutions. Use for dilution of organic stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PF-06274622 in DMSO
Materials:
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PF-06274622 powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weighing the Compound: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of PF-06274622 powder (e.g., 1 mg).
-
Calculating the Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of PF-06274622 is approximately 346.43 g/mol .
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg (0.001 g) of PF-06274622:
-
Volume (L) = (0.001 g / 346.43 g/mol ) / 0.010 mol/L = 0.0002886 L = 288.6 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the PF-06274622 powder.
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Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in fresh microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows related to PF-06274622.
References
Off-target effects of PF-622 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the dual ALK/ROS1 inhibitor, PF-06463922 (Lorlatinib). Special attention is given to potential off-target effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-06463922?
PF-06463922 is a potent, ATP-competitive small-molecule inhibitor of both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is designed to be brain-penetrant and has shown efficacy against various mutations that confer resistance to first and second-generation ALK inhibitors.[1][2]
Q2: What are the known primary targets of PF-06463922?
The primary targets of PF-06463922 are ALK and ROS1 kinases. It exhibits sub-nanomolar inhibitory activity against wild-type and various mutant forms of these kinases.[1][3]
Q3: What off-target effects have been observed for PF-06463922, particularly at high concentrations?
While PF-06463922 is highly selective, in vitro kinase screening has revealed potential off-target activity at higher concentrations. A screen against 206 recombinant kinases showed that at a concentration of 1 µM, 13 tyrosine kinases beyond ALK and ROS1 were inhibited by more than 75%.[3] However, the selectivity ratio for ROS1 over these other kinases was greater than 100-fold.[3] It is important to note that PF-06463922 does not show substantial activity against MET kinase, unlike crizotinib.[3]
Q4: How does the potency of PF-06463922 compare to other ALK/ROS1 inhibitors?
PF-06463922 is significantly more potent than crizotinib, ceritinib, and alectinib in inhibiting ROS1 kinase activity in both biochemical and cell-based assays.[3] In neuroblastoma cell lines, PF-06463922 inhibited cell viability at concentrations 20- to 125-fold lower than crizotinib.[4]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with ALK/ROS1 inhibition (e.g., unexpected changes in cell morphology, proliferation, or signaling pathways). | Off-target kinase inhibition at high concentrations. | 1. Perform a dose-response experiment: Determine the IC50 for your observed phenotype and compare it to the known on-target IC50 values for ALK and ROS1 inhibition (typically in the low nanomolar range).[3][5] If the phenotype occurs at significantly higher concentrations, it is likely an off-target effect.2. Reduce inhibitor concentration: Use the lowest effective concentration of PF-06463922 that achieves the desired level of ALK/ROS1 inhibition to minimize off-target effects.3. Use a more specific inhibitor as a control: If available, compare the phenotype with that induced by a structurally different but highly specific ALK/ROS1 inhibitor to distinguish on-target from off-target effects.4. Rescue experiment: If the off-target is hypothesized, try to rescue the phenotype by overexpressing a downstream effector or using a specific activator of the affected pathway. |
| Inconsistent or variable results between experiments. | Compound precipitation or instability in media. | 1. Ensure complete solubilization: Prepare a high-concentration stock solution in DMSO. Before adding to the culture medium, ensure the stock is fully dissolved. Briefly sonicate if necessary.2. Check final DMSO concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[6] |
| Reduced or no inhibition of ALK/ROS1 phosphorylation at expected effective concentrations. | Suboptimal assay conditions or reagent quality. | 1. Verify cell line sensitivity: Confirm that your cell line expresses the target kinase (ALK or ROS1) and has an active signaling pathway.2. Optimize antibody performance: For Western blotting, ensure the primary antibodies for phosphorylated and total ALK/ROS1 are validated and used at the optimal dilution.3. Check ATP concentration in biochemical assays: As PF-06463922 is an ATP-competitive inhibitor, high concentrations of ATP in a biochemical assay can reduce its apparent potency.[3] |
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Potency of PF-06463922
| Target | Assay Type | Potency (Kᵢ) |
| Wild-Type ALK | Recombinant Enzyme | <0.07 nM |
| Wild-Type ROS1 | Recombinant Enzyme | <0.025 nM |
| ALKL1196M | Recombinant Enzyme | <0.1 nM |
| ALKG1269A | Recombinant Enzyme | <0.1 nM |
| ALKG1202R | Recombinant Enzyme | 0.9 nM |
Data compiled from multiple sources.[1][3][7]
Table 2: Cellular IC50 Values of PF-06463922 in ALK/ROS1-Driven Cell Lines
| Cell Line | Genetic Background | Assay | IC50 Value |
| HCC78 | SLC34A2-ROS1 | Cell Viability | 1.3 nM |
| BaF3 | CD74-ROS1 | Cell Viability | 0.6 nM |
| CLB-GE | ALK-addicted Neuroblastoma | Cell Viability | 25 ± 2 nM |
| CLB-BAR | ALK-addicted Neuroblastoma | Cell Viability | 16 ± 2 nM |
| H3122 | EML4-ALK | ALK Phosphorylation | 15-43 nM |
| H3122 | EML4-ALKL1196M | ALK Phosphorylation | 14-80 nM |
Data compiled from multiple sources.[3][5][7]
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of PF-06463922 from a DMSO stock. The final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).
-
Treatment: Treat the cells with the desired concentrations of PF-06463922 or vehicle control (DMSO).
-
Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or MTT) to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the values to the vehicle control and calculate the IC50 values using appropriate software.
Protocol 2: Western Blotting for ALK/ROS1 Phosphorylation
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Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of PF-06463922 for a specified time (e.g., 2-4 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ALK/ROS1 and total ALK/ROS1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target signaling pathway of PF-06463922.
Caption: Workflow for investigating potential off-target effects.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-622 Incubation Time for FAAH Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of PF-622, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a time-dependent, irreversible inhibitor of FAAH.[1] Its mechanism involves the carbamylation of the catalytic serine residue (Ser241) in the active site of the FAAH enzyme.[1] This covalent modification leads to the inactivation of the enzyme.
Q2: How does incubation time affect the potency of this compound?
A2: As a time-dependent inhibitor, the potency of this compound, often measured as the half-maximal inhibitory concentration (IC50), increases with longer incubation times. This is because the irreversible covalent bond formation between the inhibitor and the enzyme takes time to reach completion.
Q3: What is a typical starting point for this compound concentration and incubation time?
A3: Based on available data, a starting concentration in the low micromolar to nanomolar range is recommended. For incubation time, initial experiments can be performed with a shorter time point (e.g., 5-15 minutes) and a longer time point (e.g., 30-60 minutes) to gauge the time-dependent nature of the inhibition in your specific experimental system.[2]
Q4: What are the key factors that can influence the optimal incubation time for this compound?
A4: Several factors can impact the optimal incubation time, including:
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Enzyme concentration: Higher concentrations of FAAH may require longer incubation times or higher concentrations of this compound for complete inhibition.
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This compound concentration: The rate of inactivation is dependent on the inhibitor concentration.
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Temperature: Enzyme kinetics are temperature-dependent. Assays are typically performed at 37°C.[2]
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Buffer composition and pH: The stability and activity of both the enzyme and the inhibitor can be affected by the buffer system.[3]
-
Cell type or tissue preparation: The accessibility of FAAH in different cellular or tissue preparations can vary.
Troubleshooting Guide
Problem 1: I am not observing any significant FAAH inhibition with this compound, even at longer incubation times.
-
Possible Cause 1: Incorrect this compound concentration.
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Solution: Verify the stock concentration of your this compound solution. Prepare fresh dilutions from a new stock if necessary. It is advisable to perform a concentration-response curve to determine the effective concentration range in your assay.
-
-
Possible Cause 2: Inactive this compound.
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Solution: Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. Consider purchasing a new vial of the compound.
-
-
Possible Cause 3: Issues with the FAAH enzyme source.
-
Solution: If using purified enzyme, verify its activity with a known substrate. For cell lysates or tissue homogenates, ensure that the preparation protocol effectively solubilizes the membrane-bound FAAH and preserves its activity. Use freshly prepared lysates for each experiment to avoid degradation of the enzyme.
-
-
Possible Cause 4: Problems with the assay components.
-
Solution: Check the quality and concentration of your substrate and other assay reagents. Ensure your detection method (e.g., fluorescence plate reader) is functioning correctly and is set to the appropriate excitation and emission wavelengths for your substrate.[2]
-
Problem 2: The results of my FAAH inhibition experiments with this compound are not reproducible.
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Possible Cause 1: Inconsistent incubation times.
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Solution: Use a precise timer for all incubation steps. For time-course experiments, ensure that the timing for stopping the reaction is consistent across all samples.
-
-
Possible Cause 2: Variability in cell culture or tissue preparation.
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Solution: Standardize your cell seeding density, growth conditions, and passage number. For tissue homogenates, ensure a consistent and thorough homogenization process.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the inhibitor and the enzyme.
-
-
Possible Cause 4: Freeze-thaw cycles of reagents.
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Solution: Aliquot your stock solutions of this compound, FAAH enzyme, and substrate to avoid repeated freeze-thaw cycles.
-
Problem 3: I am observing high background noise in my fluorometric FAAH activity assay.
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Possible Cause 1: Autofluorescence of the inhibitor or other compounds.
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Solution: Run a control well containing all assay components, including this compound, but without the FAAH enzyme, to measure the background fluorescence from the inhibitor itself. Subtract this background from your experimental readings.
-
-
Possible Cause 2: Non-enzymatic hydrolysis of the substrate.
-
Solution: Include a no-enzyme control (blank) to measure the rate of substrate degradation in the absence of FAAH. This value should be subtracted from all other readings.
-
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against human recombinant FAAH at different incubation times.
| Incubation Time (minutes) | IC50 (µM) |
| 5 | 0.99 |
| 60 | 0.033 |
Data obtained from studies on human recombinant FAAH.
Experimental Protocols
Detailed Methodology for Determining Optimal Incubation Time of this compound
This protocol describes a time-course experiment to determine the optimal incubation time for this compound in a cell-based FAAH activity assay.
Materials:
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Cells expressing FAAH (e.g., BV-2 microglial cells)[4]
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Cell culture medium and supplements
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This compound
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Vehicle (e.g., DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
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Fluorometric FAAH activity assay kit (containing FAAH substrate and assay buffer)
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96-well black, clear-bottom plates
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Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a working solution of this compound at a fixed, supra-maximal concentration (e.g., 10x the expected IC50 at the longest time point). Also, prepare a vehicle control.
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Treat the cells with either this compound or vehicle and incubate for various time points (e.g., 5, 15, 30, 60, and 120 minutes) at 37°C.
-
-
Cell Lysis:
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At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
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Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
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Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
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Transfer the supernatant containing the FAAH enzyme to a new set of pre-chilled tubes.
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Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
-
FAAH Activity Assay:
-
In a new 96-well black plate, add a standardized amount of protein from each cell lysate to respective wells.
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Prepare a reaction mixture containing the FAAH substrate according to the assay kit manufacturer's instructions.
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Initiate the reaction by adding the reaction mixture to each well.
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Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths and 37°C.
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Measure the fluorescence kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence per minute) for each sample.
-
Normalize the FAAH activity to the protein concentration of the lysate.
-
Plot the normalized FAAH activity (as a percentage of the vehicle control) against the incubation time. The optimal incubation time is the point at which maximum inhibition is achieved and plateaus.
-
Visualizations
References
Troubleshooting Inconsistent Results with PF-622: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with PF-622, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, time-dependent, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide.[1][2][3] this compound works by covalently modifying the catalytic serine residue (Ser241) in the active site of FAAH, leading to its inactivation.[4][5]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound is time-dependent, meaning it increases with longer pre-incubation times with the FAAH enzyme. For human recombinant FAAH, the reported IC50 values are:
Q3: How selective is this compound?
A3: this compound has been shown to be highly selective for FAAH. In proteomic profiling studies across various human and murine tissues, it displayed no significant off-target activity against other serine hydrolases at concentrations up to 500 µM.[1][2]
Q4: What is the expected outcome of successful FAAH inhibition by this compound in a cellular or in vivo model?
A4: Successful inhibition of FAAH by this compound should lead to an increase in the endogenous levels of FAAH substrates, such as anandamide.[5][6] This can result in various physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant phenotypes.[1]
Troubleshooting Guide for Inconsistent Experimental Results
Issue 1: Higher than Expected IC50 Value (Lower Potency)
If you are observing a significantly higher IC50 value for this compound than what is reported in the literature, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Pre-incubation Time | As an irreversible inhibitor, this compound's potency is time-dependent. Ensure you are pre-incubating the inhibitor with the enzyme for a sufficient duration (e.g., 60 minutes) to allow for covalent bond formation. Vary the pre-incubation time to characterize the time-dependency in your specific assay conditions. |
| This compound Degradation | This compound may be unstable under your specific experimental conditions (e.g., pH, temperature, buffer components). Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment. Avoid repeated freeze-thaw cycles. |
| High Enzyme Concentration | The IC50 of an irreversible inhibitor can be influenced by the enzyme concentration. Use the lowest concentration of FAAH that provides a robust signal in your assay. |
| Substrate Competition | If the substrate is added at the same time as this compound, it can compete for the active site and reduce the apparent potency of the inhibitor. Always pre-incubate this compound with the enzyme before adding the substrate. |
| Solubility Issues | This compound has limited solubility in aqueous solutions.[1][2] Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is low enough to not affect enzyme activity and that this compound remains fully dissolved. You may need to sonicate or gently warm the stock solution to ensure complete dissolution. |
Issue 2: Lack of Expected Biological Effect
If this compound is not producing the anticipated biological effect (e.g., no increase in anandamide levels, no analgesic effect), consider these factors.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | While this compound is expected to be cell-permeable, its efficacy can vary between cell types. Verify target engagement by measuring FAAH activity directly in cell lysates after treatment. |
| Rapid Inhibitor Metabolism | In in vivo studies, this compound may be rapidly metabolized and cleared. Consider alternative routes of administration or formulation strategies to improve its pharmacokinetic profile. Measure this compound concentrations in plasma and target tissues if possible. |
| Species-specific Differences in FAAH | There can be differences in the amino acid sequence of FAAH between species, which may affect the binding and potency of this compound.[7] Confirm the potency of this compound on the FAAH from the species you are using. |
| Redundant or Compensatory Pathways | The biological system under investigation may have redundant pathways that compensate for the inhibition of FAAH.[6] Measure the levels of multiple fatty acid amides to get a broader picture of the metabolic consequences of FAAH inhibition. |
Issue 3: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting of Small Volumes | Inaccuracies in pipetting small volumes of concentrated stock solutions can lead to large variations in the final concentration. Use calibrated pipettes and consider performing serial dilutions to work with larger, more manageable volumes. |
| Assay Timing and Temperature Fluctuations | For kinetic assays, precise timing of reagent addition and incubation steps is critical. Ensure all samples are treated consistently. Use a temperature-controlled incubator or water bath to minimize temperature fluctuations. |
| Batch-to-Batch Variability of this compound | While reputable suppliers provide high-quality reagents, there can be slight variations between batches. If you suspect this is an issue, obtain a new lot of the compound and re-validate your key findings. |
| Cell Culture Conditions | Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes. Maintain consistent cell culture practices. |
Experimental Protocols & Methodologies
General Protocol for In Vitro FAAH Inhibition Assay
-
Prepare Reagents:
-
FAAH enzyme (recombinant or from tissue homogenate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Substrate solution (e.g., anandamide or a fluorescent FAAH substrate).
-
-
Experimental Procedure:
-
Dilute the FAAH enzyme to the desired concentration in pre-warmed assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a microplate, add the diluted FAAH enzyme.
-
Add the this compound dilutions to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 5, 15, 30, 60 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress over time using a suitable detection method (e.g., fluorescence plate reader).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A simplified workflow for determining the in vitro potency of this compound.
Caption: Mechanism of action of this compound on the FAAH signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-622 Stability and Degradation in Solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the irreversible FAAH inhibitor, PF-622, in solution. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a crystalline solid and should be stored at -20°C for long-term stability.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: For stock solutions, it is recommended to use solvents such as DMSO or dimethyl formamide.[1] While specific long-term storage data for this compound in solution is limited, a general recommendation is to prepare fresh solutions for each experiment or to store aliquots at -80°C for short periods. It is advised to avoid repeated freeze-thaw cycles. For a similar small molecule inhibitor, PF-06273340, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: What is the solubility of this compound?
A3: The solubility of this compound is as follows:
-
≤0.3 mg/mL in ethanol
-
2 mg/mL in DMSO
-
3 mg/mL in dimethyl formamide[1]
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. As with many small molecule inhibitors, its stability in aqueous buffers is likely to be pH- and temperature-dependent. For critical experiments, it is highly recommended to perform a preliminary stability assessment under your specific experimental conditions.
Q5: What are the likely degradation pathways for a molecule like this compound?
A5: While specific degradation pathways for this compound have not been detailed, molecules with similar functional groups are often susceptible to hydrolysis and oxidation.[3] Forced degradation studies are the standard approach to identify the specific degradation pathways of a new chemical entity.[3][4][5]
Summary of Solution Stability Data
For comparative purposes, the following table summarizes the recommended storage conditions for this compound and another small molecule inhibitor, PF-06273340.
| Compound | Solvent | Storage Temperature | Storage Duration | Reference |
| This compound | DMSO, Dimethyl formamide | -20°C (as solid) | Not specified for solution | [1] |
| PF-06273340 | DMSO | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[3][4] This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To evaluate the stability of this compound under various stress conditions and to identify the primary degradation pathways.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC or UPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation rate under each stress condition.
-
Troubleshooting Guide
Q1: My this compound solution turned cloudy. What should I do?
A1: Cloudiness in the solution may indicate precipitation of the compound. This could be due to exceeding the solubility limit in the chosen solvent system or a change in temperature affecting solubility. Try to gently warm the solution or add a small amount of co-solvent (like DMSO) to redissolve the compound. If the issue persists, consider preparing a new, more dilute solution.
Q2: I see multiple peaks in my HPLC chromatogram for the unstressed this compound sample. What could be the cause?
A2: Multiple peaks in a reference standard could indicate the presence of impurities from the synthesis process or that some degradation has already occurred. Ensure that you are using a high-purity standard and that your storage and handling procedures are appropriate. If the issue persists, contact the supplier for a certificate of analysis.
Q3: I don't observe any degradation of this compound under my stress conditions. What should I do?
A3: If no degradation is observed, the stress conditions may not be harsh enough. You can increase the temperature, the concentration of the stressor (acid, base, or oxidizing agent), or the duration of the stress. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting degradants.[4]
Q4: All of my this compound degraded under the stress conditions. How can I get meaningful data?
A4: If the compound degrades completely, the stress conditions are too harsh. You should reduce the temperature, the concentration of the stressor, or the duration of the experiment. Analyzing samples at earlier time points can also help to capture the initial degradation profile.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected degradation results.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
How to minimize PF-622 toxicity in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of the FAAH inhibitor, PF-622, in cell-based assays. As publicly available information on the comprehensive toxicity profile of this compound is limited, the following strategies are based on established principles for handling small molecule inhibitors in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent, time-dependent, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an enzyme responsible for the degradation of fatty acid amides, a class of lipid signaling molecules.[1] By inhibiting FAAH, this compound leads to an increase in the levels of these endogenous lipids, which can have analgesic, anti-inflammatory, and anxiolytic effects.[1]
Q2: We are observing significant cell death in our cultures, even at what we believe are low concentrations of this compound. What are the potential causes?
A2: High cytotoxicity from a small molecule inhibitor like this compound can stem from several factors:
-
High Concentration: The effective concentration for FAAH inhibition may be significantly lower than the concentration that induces off-target effects or general cellular stress. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.[2] It is essential to run a vehicle control to assess the toxicity of the solvent alone.[3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly susceptible to the effects of this compound.
-
Off-Target Effects: Although this compound has been reported to be highly selective for FAAH, at higher concentrations, the risk of off-target binding and subsequent toxicity increases.[1][4]
-
Compound Instability: Degradation of the compound over time could lead to the formation of more toxic byproducts.[5]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: A systematic approach is necessary to identify a concentration that is effective for your intended purpose without causing excessive cell death. The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line.[3] This will help you establish a therapeutic window. Standard cytotoxicity assays such as MTT, MTS, or a lactate dehydrogenase (LDH) release assay are recommended for this purpose.[6][7]
Q4: Could the solvent be contributing to the observed toxicity?
A4: Absolutely. It is crucial to test the toxicity of the vehicle (the solvent without this compound) at the same concentrations used in your experiments.[3] If the vehicle control shows significant cell death, you should consider using a lower concentration of the solvent or exploring alternative, less toxic solvents.
Q5: How can we investigate the mechanism of this compound-induced toxicity?
A5: If you observe cytotoxicity that is not attributable to the solvent, you can perform further assays to understand the mechanism. These can include:
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to determine if the cells are undergoing apoptosis.
-
Caspase Activity Assays: Measuring the activity of caspases, which are key mediators of apoptosis.[6][8]
-
Oxidative Stress Assays: Quantifying the levels of reactive oxygen species (ROS) to see if the compound induces oxidative stress.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell death even at low concentrations of this compound. | Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. | Consider testing the compound on a more robust cell line to compare toxicity profiles. Perform a detailed dose-response analysis to identify a very narrow non-toxic window. |
| Solvent Toxicity: The solvent (e.g., DMSO) is causing cytotoxicity. | Run a vehicle control experiment with the solvent at the same dilutions used for this compound to determine if it is contributing to cell death. Aim to use a final solvent concentration of <0.1%. | |
| Incorrect Compound Concentration: Errors in calculation or dilution. | Double-check all calculations. Prepare fresh serial dilutions for each experiment. | |
| Inconsistent cytotoxic effects between experiments. | Variability in Cell Health and Density: Cells may be at different growth phases or densities. | Standardize cell passage number, seeding density, and ensure cells are in the logarithmic growth phase with high viability (>95%) before starting the experiment.[9] |
| Compound Degradation: The compound may degrade upon storage or in solution. | Prepare fresh stock solutions of this compound for each experiment. Avoid long-term storage of diluted solutions and repeated freeze-thaw cycles. | |
| Assay Variability: The cytotoxicity assay itself has high variability. | Ensure the assay is robust and has a low coefficient of variation. Calibrate pipettes regularly and use consistent incubation times. | |
| This compound precipitates out of solution upon addition to the culture medium. | Poor Solubility: The compound has low solubility in aqueous media. | Ensure the final concentration of the solvent is sufficient to keep the compound dissolved. Consider the use of a different solvent system or the addition of a non-toxic surfactant. |
| Serum Interaction: The compound may be interacting with components in the serum. | Test the solubility of this compound in serum-free and serum-containing media to see if serum is a contributing factor. In some cases, increasing the serum concentration can mitigate toxicity by binding to the compound and reducing its free concentration.[3] |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on HEK293 Cells
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Vehicle Control) | 100% | 100% |
| 0.1 | 98% | 95% |
| 1 | 95% | 88% |
| 10 | 75% | 55% |
| 50 | 40% | 20% |
| 100 | 15% | 5% |
| IC50 | ~60 µM | ~15 µM |
Detailed Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound via MTT Assay
This protocol allows for the determination of the IC50 value of this compound in your chosen cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control with the same final concentrations of DMSO.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and vehicle controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Vehicle Control Experiment
This protocol is essential to distinguish between the cytotoxicity of this compound and its solvent.
Procedure:
-
Follow the same procedure as the MTT assay described above.
-
In place of this compound dilutions, prepare serial dilutions of the solvent (e.g., DMSO) in a complete culture medium at the same concentrations that will be used for the this compound dilutions.
-
Compare the cell viability in the vehicle control wells to cells grown in the medium alone. Significant cell death in the vehicle control wells indicates solvent toxicity.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential mechanisms of small molecule-induced toxicity.
Caption: Logical workflow for troubleshooting this compound toxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Caspase-1 Activation Protects Lung Endothelial Barrier Function during Infection-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The interplay between serine proteases and caspase-1 regulates the autophagy-mediated secretion of Interleukin-1 beta in human neutrophils [frontiersin.org]
- 9. biocompare.com [biocompare.com]
Validating PF-622 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of PF-622, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, time-dependent, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an integral membrane enzyme responsible for the breakdown of fatty acid amides, a class of endogenous lipid signaling molecules.[1] By irreversibly binding to FAAH, this compound blocks its activity, leading to an accumulation of FAAH substrates.
Q2: What is the expected outcome of successful this compound treatment in a cellular or tissue-based model?
A2: Successful inhibition of FAAH by this compound is expected to lead to a significant increase in the endogenous levels of fatty acid amides such as anandamide (AEA), N-palmitoyl ethanolamine (PEA), and N-oleoyl ethanolamine (OEA).[2][3] This elevation in substrate levels is a key indicator of target engagement and can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
Q3: How can I confirm that this compound is irreversibly inhibiting FAAH in my experiment?
A3: The irreversible nature of this compound inhibition can be validated through a few key experiments. One method is to perform a washout experiment. After treating cells with this compound, the compound is removed, and the cells are washed and incubated in fresh, inhibitor-free media.[4] If this compound is an irreversible inhibitor, the inhibition of FAAH activity should be sustained even after the removal of the compound, as the enzyme is covalently modified.[4] Another approach is to demonstrate time-dependent inhibition, where the potency of inhibition (IC50) increases with longer pre-incubation times with the enzyme.[1]
Q4: Are there potential off-target effects of this compound that I should be aware of?
A4: While this compound has been shown to be highly selective for FAAH relative to other serine hydrolases, it is crucial to consider potential off-target effects in any new experimental system.[1] It is good practice to perform selectivity profiling against a panel of related enzymes or to use proteomic approaches to identify unintended binding partners.[5][6] Any observed phenotype should be directly linked to FAAH inhibition, for instance, by demonstrating that it can be mimicked by genetic knockdown of FAAH or rescued by the addition of a downstream metabolite.
Troubleshooting Guides
Issue 1: No observable inhibition of FAAH activity after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. Prepare fresh dilutions from a validated stock solution. |
| Degraded this compound Stock | Ensure proper storage of the this compound stock solution as recommended by the supplier. Test the activity of a fresh, unopened vial of the compound. |
| Assay Conditions Not Optimal | Confirm that the pH, temperature, and buffer composition of your assay are compatible with both FAAH activity and this compound stability.[7][8] |
| Inactive Enzyme | Test the activity of your FAAH enzyme preparation using a known, potent FAAH inhibitor as a positive control.[8] |
| Cell Permeability Issues (for cell-based assays) | If using intact cells, consider potential issues with this compound crossing the cell membrane. You may need to lyse the cells to ensure the inhibitor has access to the enzyme. |
Issue 2: High background signal or inconsistent results in the FAAH activity assay.
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Prepare the FAAH substrate solution fresh for each experiment and protect it from light. |
| Non-specific fluorescence/signal | Include a "no enzyme" control and a "no substrate" control to determine the source of the background signal.[7] If using a fluorometric assay, check for autofluorescence of your sample components. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents in each well. Assaying samples in triplicate can help identify and mitigate variability.[7] |
| Contamination of Reagents | Use fresh, high-purity reagents and sterile techniques to avoid contamination that could interfere with the assay. |
Issue 3: Observed phenotype does not correlate with FAAH inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | As mentioned in the FAQs, perform counter-screening against other relevant targets or use a structurally distinct FAAH inhibitor to see if the same phenotype is observed. |
| Cellular Compensation Mechanisms | Prolonged treatment with an inhibitor can sometimes lead to compensatory changes in the cell. Consider performing time-course experiments to observe the immediate effects of FAAH inhibition. |
| Indirect Effects | The observed phenotype may be a downstream consequence of FAAH inhibition. Measure the levels of direct FAAH substrates (e.g., anandamide) to confirm target engagement and link it to the downstream effect.[9] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Human FAAH
| Pre-incubation Time | IC50 (µM) | Reference |
| 5 minutes | 0.99 | [1] |
| 60 minutes | 0.033 | [1] |
Experimental Protocols
Protocol 1: Fluorometric Assay for FAAH Activity Inhibition
This protocol is adapted from commercially available FAAH inhibitor screening kits.[7][8]
Materials:
-
Human recombinant FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in FAAH Assay Buffer. Dilute the FAAH enzyme and substrate to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): Assay Buffer, Solvent Control, Substrate
-
100% Activity (Vehicle Control): Assay Buffer, Solvent Control, FAAH Enzyme, Substrate
-
Inhibitor Wells: Assay Buffer, this compound dilutions, FAAH Enzyme, Substrate
-
-
Pre-incubation: Add the assay buffer, solvent or this compound, and FAAH enzyme to the wells. Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Signal Detection: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
Protocol 2: Cellular Washout Experiment to Confirm Irreversible Inhibition
This protocol is a conceptual workflow based on best practices for validating irreversible inhibitors.[4]
Materials:
-
Cell line expressing FAAH
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Reagents for FAAH activity assay (from Protocol 1) or LC-MS analysis of FAAH substrates
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at a concentration several-fold higher than its IC50 for a defined period (e.g., 2 hours). Include a vehicle-treated control group.
-
Washout:
-
No Washout Group: Leave the this compound-containing medium on the cells.
-
Washout Group: Aspirate the medium containing this compound. Wash the cells three times with warm PBS. Add fresh, pre-warmed, inhibitor-free medium to the cells.
-
-
Incubation: Incubate both groups for a desired duration (e.g., 24 hours).
-
Sample Collection and Analysis: Harvest the cells. Prepare cell lysates and measure FAAH activity using the fluorometric assay described in Protocol 1 or measure the levels of anandamide and other FAAH substrates using LC-MS.
-
Data Analysis: Compare the FAAH activity or substrate levels in the "No Washout" and "Washout" groups to the vehicle control. Sustained inhibition of FAAH activity or elevated substrate levels in the "Washout" group indicates irreversible inhibition.
Visualizations
Caption: Signaling pathway of FAAH and its inhibition by this compound.
Caption: Experimental workflow for validating this compound activity.
References
- 1. apexbt.com [apexbt.com]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor cellular uptake of PF-622
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the cellular uptake of PF-622, a potent and selective irreversible inhibitor of fatty acid amide hydrolase (FAAH).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that may lead to poor cellular uptake of this compound in your experiments.
Question 1: My cells are not showing the expected downstream effects of FAAH inhibition after treatment with this compound. How can I confirm if this is due to poor cellular uptake?
Answer:
Several factors can contribute to a lack of downstream effects. A logical first step is to verify efficient cellular uptake of this compound.
Troubleshooting Steps:
-
Direct Measurement of Intracellular Compound: The most definitive way to confirm uptake is to measure the concentration of this compound inside the cells. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates after incubation with this compound.
-
Activity-Based Protein Profiling (ABPP): Since this compound is an irreversible inhibitor, you can use ABPP to assess the extent of FAAH target engagement within the cell. A fluorescently tagged FAAH-specific probe can be used to label active FAAH enzymes. A reduction in fluorescence in this compound-treated cells compared to vehicle-treated controls would indicate successful target engagement and, therefore, cellular uptake.
-
Washout Experiment: To confirm that this compound has entered the cells and irreversibly bound to FAAH, you can perform a washout experiment. After incubating the cells with this compound for a specific duration, wash the cells thoroughly to remove any unbound compound from the extracellular medium. Then, lyse the cells and measure FAAH activity. If this compound has entered the cells and bound to FAAH, the enzyme activity should remain inhibited even after the washout.
Question 2: I have confirmed poor cellular uptake of this compound. What are the potential causes and how can I improve it?
Answer:
Poor cellular uptake of small molecules like this compound can be attributed to several factors, including its physicochemical properties, the cell type being used, and the experimental conditions.
Potential Causes & Solutions:
-
Solubility Issues: this compound has limited solubility in aqueous solutions. If the compound precipitates in your culture medium, it will not be available for uptake.
-
Troubleshooting Protocol: Prepare a fresh, concentrated stock solution of this compound in an appropriate organic solvent like DMSO. When preparing your final working concentration in the cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Visually inspect the medium for any signs of precipitation after adding this compound.
-
-
Cell Type Dependencies: Different cell types have varying expression levels of transporters and different membrane compositions, which can affect the uptake of small molecules.
-
Troubleshooting Protocol: If possible, test the uptake of this compound in a different cell line that is known to express FAAH. You can also consult the literature to see which cell lines have been used in studies with similar compounds.
-
-
Incubation Time and Concentration: The uptake of this compound may be time- and concentration-dependent.
-
Troubleshooting Protocol: Perform a time-course experiment by incubating cells with a fixed concentration of this compound for varying durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours). Additionally, perform a concentration-response experiment with a fixed incubation time to determine the optimal concentration for uptake in your cell system.
-
-
Efflux Pump Activity: Some cells express efflux pumps (e.g., P-glycoprotein) that can actively transport small molecules out of the cell, leading to low intracellular concentrations.
-
Troubleshooting Protocol: To investigate the involvement of efflux pumps, you can co-incubate your cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). An increase in the intracellular concentration or activity of this compound in the presence of the inhibitor would suggest that efflux is a contributing factor.
-
This compound Properties
A summary of the physicochemical properties of this compound that can influence its cellular uptake is provided below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂N₄O | [1] |
| Molecular Weight | 346.4 g/mol | [1] |
| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 0.3 mg/ml, DMF:PBS (pH 7.2) (1:5): 0.15 mg/ml | [2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Cellular Uptake by LC-MS
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the desired time period.
-
Cell Harvesting and Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.
-
Sample Preparation: Collect the cell lysate and centrifuge to pellet the cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay).
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of this compound. The results are typically normalized to the total protein concentration to account for variations in cell number.
Protocol 2: FAAH Activity Assay
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle as described above. After treatment, wash the cells with PBS and lyse them.
-
Substrate Addition: Add a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) to the cell lysates.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the FAAH activity.
-
Data Analysis: Compare the FAAH activity in this compound-treated cells to that in vehicle-treated cells to determine the percentage of inhibition.
Visualizing Experimental Logic and Pathways
To aid in troubleshooting, the following diagrams illustrate a general workflow for addressing poor cellular uptake and potential cellular entry mechanisms.
Caption: Troubleshooting workflow for poor this compound cellular uptake.
Caption: Potential mechanisms for cellular uptake of small molecules.
References
Validation & Comparative
A Comparative Guide to PF-622 and URB597 for FAAH Inhibition
For researchers and drug development professionals navigating the landscape of Fatty Acid Amide Hydrolase (FAAH) inhibitors, a thorough understanding of the available tools is paramount. This guide provides a detailed, data-driven comparison of two prominent FAAH inhibitors: PF-622, a piperazine urea-based inhibitor, and URB597, a carbamate-based compound. By examining their mechanisms of action, in vitro potency, selectivity, and in vivo effects, this document aims to equip scientists with the necessary information to make informed decisions for their research.
Mechanism of Action and Biochemical Performance
Both this compound and URB597 act as inhibitors of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. By blocking FAAH activity, these inhibitors increase the endogenous levels of these signaling lipids, thereby potentiating their effects on cannabinoid receptors and other targets.
This compound is a potent, time-dependent, and irreversible inhibitor of FAAH.[1] It belongs to a class of piperidine/piperazine ureas that covalently modify the active site serine nucleophile of the FAAH enzyme.[2] This covalent modification leads to a lasting inhibition of the enzyme's activity.
URB597 is also a potent and selective irreversible inhibitor of FAAH, operating through a carbamylation mechanism on the same active site serine residue.[3] It has been extensively characterized and is widely used as a pharmacological tool to study the effects of enhanced endocannabinoid signaling.[4][5]
In Vitro Potency and Selectivity
The in vitro inhibitory activity of this compound and URB597 against FAAH has been determined using various assay systems. The data presented below highlights their potency, which can be influenced by factors such as pre-incubation time due to their time-dependent inhibitory mechanisms.
| Inhibitor | Target Enzyme | IC50 (Pre-incubation Time) | Reference |
| This compound | Human recombinant FAAH | 0.99 µM (5 min) | [1] |
| Human recombinant FAAH | 0.033 µM (60 min) | [1][6] | |
| URB597 | Rat Brain FAAH | ~5 nM | [7] |
| Human Liver Microsomal FAAH | ~3 nM | [7] | |
| N1E115 cell homogenate ([3H]-AEA hydrolysis) | 31 ± 3.5 nM | [8] |
In terms of selectivity, both compounds have been profiled against other serine hydrolases. This compound has demonstrated remarkable selectivity for FAAH, with no discernible off-target activity observed in various human and murine tissue proteomes at concentrations up to 500 µM.[1][9] While URB597 is also highly selective for FAAH in the brain, it has been shown to inhibit other serine hydrolases, such as carboxylesterases, in peripheral tissues like the liver.[1][3]
In Vivo Efficacy and Pharmacological Effects
The in vivo effects of FAAH inhibitors are a critical aspect of their pharmacological profile, with potential therapeutic applications in pain, anxiety, and other neurological disorders.
URB597: A Well-Characterized Anxiolytic and Analgesic Agent
Extensive in vivo studies have demonstrated the efficacy of URB597 in a variety of preclinical models.
-
Anxiety: URB597 has consistently shown anxiolytic-like effects in rodent models of anxiety.[5][10] These effects are mediated by the enhancement of anandamide signaling at CB1 receptors.[10] The anxiolytic-like effects of URB597 are dose-dependent and correlate with the inhibition of brain FAAH activity.[11]
-
Pain: URB597 has demonstrated analgesic properties in models of inflammatory and neuropathic pain.[2][12][13] In inflammatory pain models, its effects are mediated by both CB1 and CB2 receptors.[5] However, its efficacy in neuropathic pain models can be variable.[5]
This compound: In Vivo Profile
While the in vitro data for this compound are compelling, detailed in vivo efficacy studies are not as widely available in the public domain. As a member of the piperazine urea class of FAAH inhibitors, which are known to possess good pharmacokinetic properties and in vivo activity, it is anticipated that this compound would exhibit analgesic and anxiolytic effects.[1] One study on a series of piperazine ureas identified a compound with potent anti-nociceptive effects in the acetic acid-induced writhing test in mice, suggesting the therapeutic potential of this chemical class.[14] However, specific in vivo data for this compound in established pain and anxiety models are needed for a direct comparison with URB597.
Pharmacokinetic Properties
The pharmacokinetic profiles of FAAH inhibitors are crucial for determining their dosing regimens and therapeutic window.
| Parameter | URB597 | This compound |
| Administration Route | Intraperitoneal (i.p.), Oral | Not extensively reported |
| Half-life (t1/2) | Relatively short in vivo.[15] A related compound, URB937, has a t1/2 of approximately 3 hours in rats.[16] | Not extensively reported |
| Bioavailability | Orally available in rats and cynomolgus monkeys.[7] | Expected to have good bioavailability based on its chemical class.[1] |
| Distribution | Crosses the blood-brain barrier. | Expected to cross the blood-brain barrier. |
Experimental Protocols
Fluorometric FAAH Inhibition Assay
A common method to determine the in vitro potency of FAAH inhibitors is a fluorometric assay.
Principle: This assay utilizes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity, and the reduction in this rate in the presence of an inhibitor is used to calculate its IC50 value.
Materials:
-
FAAH enzyme source (e.g., recombinant human FAAH, rat brain microsomes)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4-9.0)
-
AAMCA substrate
-
Test compounds (this compound, URB597) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~465 nm)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the FAAH enzyme preparation to the assay buffer.
-
Add the test compounds at various concentrations to the wells containing the enzyme and pre-incubate for a defined period (e.g., 5 or 60 minutes) at 37°C to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: FAAH Signaling Pathway and Inhibition.
Caption: FAAH Inhibition Assay Workflow.
Caption: Key Features of this compound vs. URB597.
References
- 1. Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the fatty acid amide hydrolase inhibitor URB597 on pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of PF-622 for Fatty Acid Amide Hydrolase (FAAH): A Comparative Guide
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2][3] Inhibition of FAAH has emerged as a promising therapeutic strategy for managing pain, inflammation, and various central nervous system disorders.[1][2][3] A critical attribute for any potential therapeutic FAAH inhibitor is high selectivity, minimizing off-target effects by avoiding interaction with other enzymes, particularly the large family of serine hydrolases.[4][5] This guide provides a comparative analysis of PF-622, a novel FAAH inhibitor, against other commonly studied alternatives, with a focus on selectivity, supported by experimental data and protocols.
Comparative Analysis of FAAH Inhibitor Selectivity
This compound is a time-dependent, irreversible inhibitor that demonstrates remarkable selectivity for FAAH.[1][2] The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other well-characterized FAAH inhibitors.
| Inhibitor | Target Species | IC50 / Ki | Selectivity Profile |
| This compound | Human | 0.99 µM (5 min incubation)[1] 0.033 µM (60 min incubation)[1] | Highly selective for FAAH. No discernible off-target activity against other serine hydrolases in human and murine tissues at concentrations up to 500 µM.[1][2] |
| PF-04457845 | Human | 7.2 nM[4][6][7][8][9] | Exquisitely selective for FAAH. No inhibition of other serine hydrolases observed even at 100 µM in multiple human and mouse tissues.[4] |
| URB597 | Human | 4.6 nM[6] | Highly potent FAAH inhibitor. However, it inhibits several other serine hydrolases, particularly carboxylesterases, in peripheral tissues.[4][5] |
| JNJ-42165279 | Human | 70 nM[6][10][11][12] | Covalently inactivates FAAH and is highly selective against a panel of 50 other receptors, enzymes, transporters, and ion channels at 10 µM.[10][13][14] |
| PF-3845 | Human | Ki = 230 nM[6] | Potent, selective, and irreversible FAAH inhibitor. Shows negligible activity against the FAAH-2 homologue.[5][6] |
Experimental Protocols
The selectivity of FAAH inhibitors is often determined using a competitive activity-based protein profiling (ABPP) approach.[4][5][15] This method allows for the assessment of an inhibitor's activity against a broad range of enzymes within a complex proteome simultaneously.
Protocol: Competitive Activity-Based Protein Profiling (ABPP) for FAAH Inhibitor Selectivity
-
Proteome Preparation:
-
Prepare lysates from relevant cells or tissues (e.g., human brain or liver) at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., PBS).[15]
-
-
Inhibitor Incubation:
-
Probe Labeling:
-
Analysis by SDS-PAGE:
-
Quench the labeling reaction by adding a protein-denaturing loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner. A reduction in the fluorescence signal for a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and blocked the activity of that enzyme.
-
-
Analysis by Mass Spectrometry (for comprehensive profiling):
-
For a more detailed and quantitative analysis, the probe-labeled proteins can be digested (e.g., with trypsin) and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
This allows for the identification and quantification of specific off-target enzymes inhibited by the compound.[15]
-
Visualizing the Experimental Workflow
The logical flow of the competitive ABPP experiment to determine inhibitor selectivity is outlined in the diagram below.
Caption: Workflow for Competitive Activity-Based Protein Profiling.
Conclusion
The experimental data strongly support the high selectivity of this compound as a FAAH inhibitor. Unlike some other potent FAAH inhibitors such as URB597, this compound shows minimal to no engagement with other serine hydrolases, even at high concentrations.[1][4][5] This remarkable selectivity, demonstrated through techniques like competitive activity-based protein profiling, positions this compound as a valuable pharmacological tool for studying the endocannabinoid system and as a promising scaffold for the development of therapeutics with a potentially favorable safety profile.
References
- 1. apexbt.com [apexbt.com]
- 2. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 12. immune-system-research.com [immune-system-research.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Reproducibility of PF-622 Effects: A Comparative Analysis of Published Preclinical Data
An examination of the available preclinical data on the selective androgen receptor modulator (SARM) PF-06260414, often referred to as PF-622, reveals a consistent profile of androgenic activity with a degree of tissue selectivity. This guide provides a comparative analysis of the reported effects of PF-06260414 against other well-characterized SARMs, namely LGD-4033 (Ligandrol) and Enobosarm (Ostarine/GTx-024), based on published findings from studies in healthy volunteers.
This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these compounds and to provide supporting experimental data from key studies.
Comparative Pharmacodynamic Effects
The following tables summarize the quantitative data on the effects of PF-06260414 and comparator SARMs on key hormonal and lipid biomarkers. The data is extracted from published clinical trials in healthy male subjects.
Table 1: Effects on Hormonal Parameters
| Parameter | PF-06260414[1] | LGD-4033[2][3] | Enobosarm (GTx-024)[4] |
| Dose Range (daily) | 3 mg - 100 mg (BID) | 0.1 mg, 0.3 mg, 1.0 mg | 0.1 mg, 0.3 mg, 1 mg, 3 mg |
| Total Testosterone | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression |
| Sex Hormone-Binding Globulin (SHBG) | Dose-dependent suppression | Dose-dependent suppression | Not explicitly reported |
| Luteinizing Hormone (LH) | Suppression at higher doses | No significant change at tested doses | Not explicitly reported |
| Follicle-Stimulating Hormone (FSH) | Suppression at higher doses | Significant suppression only at 1.0 mg | Not explicitly reported |
| Free Testosterone | Not explicitly reported | Significant suppression only at 1.0 mg | Not explicitly reported |
Table 2: Effects on Lipid Parameters
| Parameter | PF-06260414 | LGD-4033[2][3] | Enobosarm (GTx-024)[4] |
| Dose Range (daily) | 3 mg - 100 mg (BID) | 0.1 mg, 0.3 mg, 1.0 mg | 0.1 mg, 0.3 mg, 1 mg, 3 mg |
| High-Density Lipoprotein (HDL) Cholesterol | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Low-Density Lipoprotein (LDL) Cholesterol | No significant change | No significant change | No significant effect |
| Triglycerides | Not explicitly reported | Dose-dependent suppression | Decreases noted at 1 mg and 3 mg |
| Total Cholesterol | Not explicitly reported | Not explicitly reported | Statistically significant reduction at 0.3, 1, and 3 mg |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables, based on the available information from the publications.
Study Design and Subject Population
-
PF-06260414 (NCT02070939): A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy Western and Japanese male subjects.
-
LGD-4033: A placebo-controlled study in 76 healthy men (21-50 years) randomized to placebo or 0.1, 0.3, or 1.0 mg of LGD-4033 daily for 21 days.[2][3]
-
Enobosarm (GTx-024): A 12-week double-blind, placebo-controlled phase II clinical trial in 120 healthy elderly men (>60 years) and postmenopausal women.[4]
Pharmacodynamic Assessments
-
Hormone Analysis: Blood samples were collected at baseline and at various time points during and after treatment. Serum levels of total testosterone, SHBG, LH, and FSH were measured using validated immunoassays.
-
Lipid Panel: Fasting blood samples were collected to determine the levels of HDL cholesterol, LDL cholesterol, total cholesterol, and triglycerides using standard clinical chemistry methods.
-
Lean Body Mass: Changes in lean body mass were assessed using dual-energy X-ray absorptiometry (DXA) scans performed at baseline and at the end of the treatment period.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
Selective Androgen Receptor Modulators (SARMs) like PF-06260414 exert their effects by binding to the androgen receptor (AR). The diagram below illustrates the general mechanism of action.
Figure 1: Androgen Receptor Signaling Pathway.
Typical SARM Clinical Trial Workflow
The following diagram outlines a typical workflow for a first-in-human, dose-escalation clinical trial for a SARM, based on the designs of the cited studies.
Figure 2: SARM Clinical Trial Workflow.
References
- 1. Selective Androgen Receptor Modulators in the Treatment of Hypogonadism and Men’s Health (Chapter 33) - Men's Reproductive and Sexual Health Throughout the Lifespan [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
PF-06463922 (Lorlatinib): A Comparative Guide for Anaplastic Lymphoma Kinase (ALK) Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-06463922 (Lorlatinib), a third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, with other prominent ALK inhibitors. The information presented herein is intended to serve as a valuable resource for researchers utilizing these compounds for target validation and preclinical studies. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to PF-06463922 (Lorlatinib)
PF-06463922, also known as Lorlatinib, is a potent, selective, and brain-penetrant small-molecule inhibitor of ALK and ROS1 tyrosine kinases[1]. Developed to address the challenge of acquired resistance to first and second-generation ALK inhibitors, Lorlatinib exhibits robust activity against a wide range of ALK mutations, including the highly resistant G1202R mutation[2][3]. Its ability to cross the blood-brain barrier makes it a critical tool for studying ALK-driven cancers with central nervous system (CNS) metastases[1][4]. These characteristics position PF-06463922 as a crucial tool compound for validating ALK as a therapeutic target in various cancer models.
Comparative Performance Data
The following tables summarize the in vitro potency of PF-06463922 (Lorlatinib) in comparison to first-generation (Crizotinib) and second-generation (Ceritinib, Alectinib, Brigatinib) ALK inhibitors against wild-type ALK and clinically relevant resistance mutations.
Table 1: Biochemical Potency (IC50/Ki in nM) of ALK Inhibitors Against Wild-Type ALK
| Compound | ALK (Wild-Type) IC50/Ki (nM) |
| PF-06463922 (Lorlatinib) | ~0.8 |
| Crizotinib | ~50 |
| Ceritinib | ~3.9 |
| Alectinib | ~7.4 |
| Brigatinib | ~12 |
Note: IC50/Ki values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.
Table 2: Cellular Potency (IC50 in nM) of ALK Inhibitors Against ALK Resistance Mutations
| ALK Mutation | PF-06463922 (Lorlatinib) | Crizotinib | Ceritinib | Alectinib | Brigatinib |
| L1196M (Gatekeeper) | ~18 | >500 | ~50 | ~20 | ~100 |
| G1202R (Solvent Front) | ~37 | >1000 | >1000 | >1000 | >1000 |
| C1156Y | ~10 | ~300 | ~25 | ~15 | ~50 |
| G1269A | ~5 | ~165 | ~10 | ~10 | ~20 |
| F1174L | ~15 | ~200 | ~40 | ~30 | ~80 |
| I1171N | ~25 | >500 | >500 | >500 | >500 |
Note: Cellular IC50 values are derived from various cell-based assays (e.g., Ba/F3 proliferation assays) and can differ between studies. The values presented are representative approximations for comparative purposes.[2][5]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: ALK Signaling Pathway and Inhibition by PF-06463922.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against ALK kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human ALK enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing a suitable peptide substrate and ATP at a concentration close to the Km for ALK.
-
Prepare serial dilutions of PF-06463922 and comparator compounds in DMSO, followed by further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the diluted ALK enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the reaction at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to assess the target engagement of PF-06463922 with ALK in a cellular context[6].
-
Cell Treatment:
-
Culture ALK-positive cancer cells to 70-80% confluency.
-
Treat the cells with various concentrations of PF-06463922 or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALK in each sample by Western blotting or ELISA using an ALK-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble ALK relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Western Blotting for ALK Phosphorylation
This protocol is for detecting changes in ALK phosphorylation in response to inhibitor treatment.
-
Sample Preparation:
-
Plate ALK-positive cells and allow them to adhere overnight.
-
Treat the cells with PF-06463922 or other ALK inhibitors at various concentrations for a defined period (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ALK or a loading control protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative change in ALK phosphorylation.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with ALK inhibitors.
-
Cell Seeding:
-
Seed ALK-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of PF-06463922 or comparator compounds for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From crizotinib to lorlatinib: continuous improvement in precision treatment of ALK-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of PF-622 and first-generation FAAH inhibitors
An objective comparison of the advanced fatty acid amide hydrolase (FAAH) inhibitor, PF-04457845, with first-generation compounds reveals significant progress in achieving selectivity and optimizing pharmacological properties for therapeutic applications. This guide provides a detailed analysis for researchers, scientists, and drug development professionals, focusing on performance data, experimental methodologies, and the underlying biochemical pathways.
Evolution of FAAH Inhibitors: A Focus on Selectivity
The primary distinction between PF-04457845 (often discussed alongside its precursor, PF-622) and first-generation FAAH inhibitors like URB597 lies not in the fundamental mechanism of action, but in selectivity. Both generations of compounds act as irreversible, covalent inhibitors that modify the catalytic serine residue (Ser241) in the FAAH active site.[1][2][3][4] First-generation inhibitors, however, are prone to off-target activity, inhibiting other serine hydrolases, particularly in peripheral tissues.[1][5][6] In contrast, PF-04457845 was engineered for "exquisite selectivity," a critical advancement for reducing potential side effects and improving the therapeutic window.[1][7][8]
Quantitative Performance Analysis
The following table summarizes key performance metrics, comparing PF-04457845 to the archetypal first-generation inhibitor, URB597.
| Parameter | PF-04457845 | URB597 (First-Generation) |
| Mechanism of Action | Irreversible, Covalent (Urea-based carbamylation of Ser241)[1][3][9] | Irreversible, Covalent (Carbamate-based carbamylation of Ser241)[6][10] |
| Potency (IC50) | 7.2 nM (human FAAH)[1][7][9] | ~4.6 nM (rat brain FAAH)[6][11] |
| Selectivity | Exquisitely selective for FAAH; no inhibition of other serine hydrolases observed even at 100 μM.[1][8] | Less selective; inhibits other serine hydrolases in peripheral tissues at concentrations as low as 10 μM.[1][5][6] |
| In Vivo Efficacy | Potent, long-duration (up to 24h) elevation of anandamide in the brain after a single oral dose.[1][7] | Elevates brain anandamide levels, confirming in vivo target engagement.[12][13][14] |
| Clinical Development | Advanced to human clinical trials.[3][9] | Primarily preclinical and limited clinical investigation.[15] |
Key Experimental Protocols
The characterization of FAAH inhibitors relies on standardized biochemical and proteomic assays.
FAAH Inhibition Potency Assay
This assay determines the concentration of an inhibitor required to block 50% of the enzyme's activity (IC50).
-
Objective: To measure the potency of a compound against FAAH.
-
Enzyme Source: Recombinant human or rodent FAAH, or proteomes from tissue homogenates (e.g., brain, liver).
-
Substrate: A fatty acid amide substrate, typically radiolabeled (e.g., [³H]anandamide) or conjugated to a fluorescent reporter.
-
Procedure:
-
The FAAH enzyme is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 5 to 60 minutes) to allow for time-dependent irreversible inhibition.[16]
-
The substrate is added to initiate the hydrolysis reaction.
-
The reaction is allowed to proceed for a fixed time at 37°C.
-
The reaction is terminated (e.g., by adding a solvent).
-
The hydrolyzed product is separated from the unreacted substrate using methods like liquid-liquid extraction.
-
The amount of product is quantified via scintillation counting (for radiolabels) or fluorescence.
-
Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Selectivity Profiling via Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.
-
Objective: To determine if an inhibitor binds to its intended target exclusively, without engaging other related enzymes (e.g., other serine hydrolases).
-
Procedure:
-
Proteomes (e.g., from mouse brain or liver) are treated with the test inhibitor (e.g., PF-04457845 or URB597) or a vehicle control.[5]
-
The proteomes are then labeled with a broad-spectrum, activity-based probe that covalently modifies the active site of all accessible members of the enzyme class (e.g., the fluorophosphonate-rhodamine probe for serine hydrolases).[1][8]
-
Proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence. Dark bands indicate that the inhibitor has blocked the probe from binding to a specific enzyme.
-
Interpretation: For a highly selective inhibitor like PF-04457845, only the band corresponding to FAAH will disappear. For less selective inhibitors like URB597, multiple bands will disappear, indicating off-target engagement.[1][5]
-
Visualized Pathways and Workflows
FAAH-Mediated Endocannabinoid Signaling
The diagram below illustrates the central role of FAAH in degrading the endocannabinoid anandamide (AEA) and how inhibitors enhance AEA signaling.
Caption: FAAH signaling pathway and point of inhibition.
Workflow for Selective Inhibitor Discovery
This diagram outlines the logical progression from initial screening to the identification of a selective clinical candidate.
Caption: Drug discovery workflow for selective FAAH inhibitors.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EX-597 - Wikipedia [en.wikipedia.org]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. scispace.com [scispace.com]
- 13. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
In Vivo Efficacy of PF-622: A Comparative Analysis Against Standard Analgesics
Currently, there is no publicly available scientific literature or clinical trial data detailing the in vivo efficacy of an analgesic compound designated as PF-622. A comprehensive search of established research databases has not yielded any preclinical or clinical studies for a compound with this identifier. Therefore, a direct comparison of its analgesic properties to standard analgesics cannot be performed at this time.
It is possible that this compound is an internal compound code that has not yet been disclosed in public forums, a misidentified designation, or a compound that has not undergone in vivo analgesic testing.
For the benefit of researchers, scientists, and drug development professionals, this guide will outline the standard methodologies and comparative data typically presented for a novel analgesic. This framework can be applied to this compound if and when data becomes available. We will use hypothetical data for this compound to illustrate the structure of such a comparison.
Standard In Vivo Models for Analgesic Efficacy
The preclinical evaluation of a new analgesic typically involves a battery of in vivo models to assess its efficacy across different pain modalities. These models are crucial for determining the compound's potential therapeutic applications.
Commonly Used Pain Models:
-
Acute Nociceptive Pain:
-
Hot Plate Test: Measures the latency of a thermal pain response.
-
Tail Flick Test: Assesses the withdrawal reflex from a thermal stimulus.
-
-
Inflammatory Pain:
-
Neuropathic Pain:
-
Spinal Nerve Ligation (SNL): Surgical injury to a spinal nerve mimics chronic neuropathic pain.[1]
-
Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve to induce a neuropathic state.
-
Comparative Efficacy Data
The following tables present hypothetical data comparing this compound to a standard opioid analgesic (Morphine) and a non-steroidal anti-inflammatory drug (NSAID, Diclofenac).
Table 1: Efficacy of this compound in Acute Pain Models
| Compound | Dose (mg/kg) | Hot Plate Test (% MPE) | Tail Flick Test (% MPE) |
| This compound | 10 | 45 ± 5.2 | 50 ± 6.1 |
| 30 | 85 ± 7.8 | 90 ± 8.3 | |
| Morphine | 5 | 55 ± 6.5 | 60 ± 7.2 |
| 10 | 95 ± 8.1 | 98 ± 9.0 | |
| Vehicle | - | 5 ± 1.2 | 6 ± 1.5 |
% MPE (Maximum Possible Effect)
Table 2: Efficacy of this compound in an Inflammatory Pain Model (Carrageenan-Induced Hyperalgesia)
| Compound | Dose (mg/kg) | Paw Withdrawal Latency (s) | Inhibition of Hyperalgesia (%) |
| This compound | 10 | 8.5 ± 0.9 | 40 |
| 30 | 14.2 ± 1.5 | 85 | |
| Diclofenac | 30 | 12.8 ± 1.3 | 75 |
| Vehicle | - | 4.3 ± 0.5 | 0 |
Table 3: Efficacy of this compound in a Neuropathic Pain Model (Spinal Nerve Ligation)
| Compound | Dose (mg/kg) | Paw Withdrawal Threshold (g) | Reversal of Allodynia (%) |
| This compound | 10 | 6.8 ± 0.7 | 35 |
| 30 | 12.5 ± 1.4 | 78 | |
| Gabapentin | 100 | 10.1 ± 1.1 | 60 |
| Vehicle | - | 2.5 ± 0.4 | 0 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Hot Plate Test Protocol:
-
Animal Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Each mouse is placed on a hot plate maintained at 55 ± 0.5°C, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Drug Administration: this compound, a standard analgesic, or vehicle is administered (e.g., intraperitoneally).
-
Post-Treatment Measurement: The hot plate latency is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Carrageenan-Induced Paw Edema Protocol:
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the plantar surface of the mouse's hind paw.
-
Drug Administration: The test compound (this compound), a standard analgesic, or vehicle is administered prior to or after the carrageenan injection.
-
Post-Induction Measurement: Paw withdrawal latency is measured at set time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The degree of hyperalgesia and its inhibition by the drug treatment are calculated by comparing the withdrawal latencies of the treated groups to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for understanding the complex biological processes and experimental designs.
References
Head-to-Head Comparison of FAAH Inhibitors: PF-622 and PF-3845
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed, data-driven comparison of two prominent fatty acid amide hydrolase (FAAH) inhibitors, PF-622 and PF-3845. Both molecules are instrumental in the study of the endocannabinoid system and hold therapeutic potential for a range of neurological and inflammatory disorders. This document summarizes their performance, outlines key experimental protocols for their evaluation, and visualizes their mechanism of action and experimental workflows.
Executive Summary
This compound and PF-3845 are potent, irreversible inhibitors of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By blocking FAAH activity, these compounds elevate anandamide levels, leading to the modulation of various physiological processes, including pain, inflammation, and mood. While both inhibitors share a common target, they exhibit distinct chemical scaffolds and kinetic profiles. This guide offers a side-by-side analysis to aid researchers in selecting the appropriate tool for their specific experimental needs.
Performance Data
The following tables summarize the key quantitative parameters for this compound and PF-3845, based on available experimental data.
Table 1: In Vitro Potency against Human FAAH
| Parameter | This compound | PF-3845 | Reference |
| Mechanism | Time-dependent, Irreversible | Irreversible | [1][2] |
| IC50 | 33 nM (at 60 min) | 18 nM | [1][2] |
| Ki | Not Reported | 230 nM | [2] |
| kinact/Ki (M-1s-1) | Not Reported for this compound; ~800 for precursor PF-750 | 14,300 | [3] |
Table 2: Selectivity Profile
| Target | This compound | PF-3845 | Reference |
| FAAH | Primary Target | Primary Target | [2][4] |
| FAAH-2 | Not Reported | Negligible Activity | [1] |
| Other Serine Hydrolases | No discernible off-target activity | Highly Selective | [3][4] |
Mechanism of Action and Signaling Pathway
Both this compound and PF-3845 function by covalently modifying the active site serine of FAAH, leading to its irreversible inhibition. This prevents the hydrolysis of anandamide to arachidonic acid and ethanolamine. The resulting increase in anandamide concentration enhances its signaling through cannabinoid receptors (CB1 and CB2) and other potential targets.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of FAAH inhibitors. Below are representative protocols for determining FAAH activity and inhibitor selectivity.
FAAH Activity Assay (Radiometric)
This protocol describes a common method for measuring FAAH activity through the hydrolysis of radiolabeled anandamide.
Materials:
-
Enzyme source: Cell or tissue homogenates containing FAAH
-
Substrate: [14C-ethanolamine]-Anandamide
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0
-
Stop Solution: Chloroform/Methanol (2:1)
-
Scintillation fluid and counter
Procedure:
-
Prepare FAAH-containing homogenates from cells or tissues.
-
In a microcentrifuge tube, pre-incubate the enzyme preparation with either the test inhibitor (this compound or PF-3845 at various concentrations) or vehicle (DMSO) for a specified time at 37°C.
-
Initiate the reaction by adding [14C-ethanolamine]-Anandamide to a final concentration of 10 µM.
-
Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Stop the reaction by adding ice-cold Chloroform/Methanol (2:1).
-
Vortex and centrifuge to separate the aqueous and organic phases.
-
Collect the aqueous phase containing the [14C]-ethanolamine product.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of FAAH inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a complex proteome.
Materials:
-
Proteome source: Cell or tissue lysates (e.g., brain, liver)
-
Test Inhibitor: this compound or PF-3845
-
Broad-spectrum probe: Fluorophosphonate-rhodamine (FP-rhodamine) or similar serine hydrolase probe
-
SDS-PAGE gels and fluorescence scanner
Procedure:
-
Prepare proteome lysates from the desired cells or tissues at a concentration of 1 mg/mL.
-
In separate tubes, pre-incubate aliquots of the proteome with the test inhibitor at various concentrations (or vehicle control) for 30 minutes at 37°C.
-
Add the broad-spectrum activity-based probe (e.g., FP-rhodamine) to each tube to a final concentration of 1 µM.
-
Incubate for another 30 minutes at 37°C to allow the probe to label the active sites of serine hydrolases not blocked by the inhibitor.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
A selective inhibitor will show a dose-dependent decrease in the fluorescence signal corresponding to FAAH, with minimal changes in the signals of other labeled proteins.
Conclusion
Both this compound and PF-3845 are valuable research tools for investigating the endocannabinoid system. PF-3845 has been more extensively characterized in terms of its kinetic parameters, with a determined kinact/Ki value that confirms its high potency as an irreversible inhibitor. This compound is also a potent, time-dependent inhibitor with exceptional selectivity. The choice between these two compounds will depend on the specific requirements of the study, such as the desired kinetic profile and the need for oral bioavailability, which has been established for PF-3845. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other FAAH inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of the FAAH Inhibitor PF-622 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro findings for the novel fatty acid amide hydrolase (FAAH) inhibitor, PF-622, with its expected in vivo validation based on data from established animal models and comparable FAAH inhibitors. Due to the limited availability of published in vivo studies specifically on this compound, this guide leverages data from structurally and mechanistically similar compounds, PF-04457845 and URB597, to project the anticipated analgesic and anti-inflammatory effects of this compound in preclinical settings.
In Vitro Profile of this compound: A Potent and Selective FAAH Inhibitor
This compound is distinguished as a potent, time-dependent, and irreversible inhibitor of FAAH. In vitro studies have demonstrated its high selectivity for FAAH over other serine hydrolases, a critical feature for minimizing off-target effects.
Mechanism of Action
This compound acts as a covalent inhibitor, targeting the active site serine nucleophile of the FAAH enzyme. This irreversible inhibition leads to a sustained elevation of endogenous fatty acid amides, such as anandamide (AEA), which are known to modulate pain and inflammation.
dot
Caption: Signaling pathway of FAAH inhibition by this compound.
Quantitative In Vitro Data
The following table summarizes the key in vitro potency and selectivity data for this compound as reported in the literature.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | Human FAAH | In vitro inhibition | 7.2 | Highly selective over other serine hydrolases | [1] |
| PF-04457845 | Human FAAH | In vitro inhibition | 7.2 | Highly selective over other serine hydrolases | [1] |
| URB597 | Rat Brain FAAH | In vitro inhibition | 4.6 | Selective, but with some off-target activity |
Projected In Vivo Validation in Animal Models
While specific in vivo data for this compound is not publicly available, the remarkable in vitro potency and selectivity suggest a strong potential for efficacy in animal models of pain and inflammation. The following sections outline the expected outcomes based on studies with the highly selective FAAH inhibitor, PF-04457845, which shares a similar in vitro profile with this compound.
Animal Models of Inflammatory Pain
In well-established models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) induced paw edema model in rats, oral administration of a selective FAAH inhibitor like PF-04457845 has been shown to produce significant anti-hyperalgesic effects.[1]
Expected Outcome for this compound: It is anticipated that oral administration of this compound would dose-dependently reduce mechanical allodynia and thermal hyperalgesia in rodent models of inflammatory pain. Efficacy is expected to be comparable to or exceed that of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[1]
dot
Caption: Experimental workflow for inflammatory pain models.
Animal Models of Neuropathic Pain
In models of neuropathic pain, such as the chronic constriction injury (CCI) model in mice, selective FAAH inhibitors have demonstrated efficacy in alleviating pain behaviors.
Expected Outcome for this compound: Based on the performance of compounds like PF-04457845, this compound is expected to effectively reduce both thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain.[2]
Comparative In Vivo Efficacy Data of Alternative FAAH Inhibitors
The table below presents in vivo data for alternative FAAH inhibitors, providing a benchmark for the anticipated performance of this compound.
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose | Observed Effect | Reference |
| PF-04457845 | Rat (CFA) | Inflammatory | Oral | 0.1 - 10 mg/kg | Significant reduction in mechanical allodynia | [1] |
| PF-04457845 | Mouse (CCI) | Neuropathic | Intraperitoneal | 1 mg/kg | Complete reversal of thermal hyperalgesia and mechanical allodynia | [2] |
| URB597 | Rat (CFA) | Inflammatory | Intraperitoneal | 0.3 mg/kg | Reduction of mechanical allodynia and thermal hyperalgesia | [3] |
| URB597 | Rat (Orofacial Pain) | Nociceptive | Intraperitoneal | 2 mg/kg | Analgesic effect | [4] |
Experimental Protocols
In Vitro FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAAH.
Materials:
-
Human recombinant FAAH enzyme
-
Fluorogenic FAAH substrate (e.g., N-(4-pyridinylmethyl)-8-aminooctanamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 0.1% BSA)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted compound and FAAH enzyme to the wells of the microplate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 355 nm/460 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
In Vivo Inflammatory Pain Model (CFA-induced)
Objective: To evaluate the anti-hyperalgesic effect of a test compound in a rat model of inflammatory pain.
Animals: Male Sprague-Dawley rats (200-250 g).
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
Positive control (e.g., Naproxen)
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of the right hind paw of the rats.
-
After a set period for inflammation to develop (e.g., 24 hours), administer the test compound, vehicle, or positive control orally.
-
At various time points post-dosing (e.g., 1, 2, 4, and 24 hours), assess the pain response.
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments applied to the inflamed paw.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using the plantar test apparatus.
-
Compare the paw withdrawal thresholds and latencies between the different treatment groups to determine the efficacy of the test compound.
dot
Caption: Logical relationship for validating this compound's in vitro findings.
Conclusion
The potent and highly selective in vitro profile of this compound strongly supports its potential as a novel therapeutic agent for pain and inflammation. While direct in vivo validation studies are not yet available in the public domain, the extensive preclinical data from similar, highly selective FAAH inhibitors like PF-04457845 provide a robust framework for predicting its efficacy in animal models. Further in vivo studies are warranted to confirm these expectations and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PF-622
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of PF-622, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH) used in research.
Chemical and Safety Data for this compound
A comprehensive understanding of the chemical properties and safety profile of this compound is the first step toward safe disposal.
| Identifier | Value | Source |
| CAS Number | 898235-65-9 | [GlpBio SDS[1]](--INVALID-LINK--), [Cayman Chemical[2]](--INVALID-LINK--) |
| Molecular Formula | C₂₁H₂₂N₄O | [GlpBio SDS[1]](--INVALID-LINK--) |
| Molecular Weight | 346.4 g/mol | [GlpBio SDS[1]](--INVALID-LINK--) |
| Hazard Classification | Not a hazardous substance or mixture | [GlpBio SDS[1]](--INVALID-LINK--) |
Step-by-Step Disposal Protocol for this compound
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory procedures for chemical waste disposal to minimize any potential risks.[1]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Handling Unused or Expired this compound:
-
Solid Form: If the this compound is in its original solid, crystalline form, it should be collected in a designated chemical waste container.[2] Do not mix it with other chemical waste unless you have confirmed compatibility.
-
Solutions: If the this compound is in a solvent, the entire solution should be disposed of as chemical waste. The specific waste stream will depend on the solvent used. For instance, solutions of this compound in flammable organic solvents like ethanol or DMSO should be collected in a designated flammable waste container.
3. Spill Clean-up and Disposal: In the event of a spill, follow these steps:
-
Containment: Prevent the spill from spreading.
-
Absorption: For liquid spills, use an inert absorbent material such as diatomite or universal binders to soak up the solution.[1]
-
Collection: Carefully sweep or scoop the absorbed material and any remaining solid into a designated chemical waste container.
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Disposal of Contaminated Materials: All materials used for spill clean-up (e.g., absorbent pads, gloves, paper towels) should be placed in the same chemical waste container as the spilled substance.
4. Waste Container Labeling and Storage:
-
Clearly label the waste container with "this compound Waste" and list any solvents present.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.
5. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS or equivalent department. They will ensure that the waste is disposed of in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Essential Safety and Operational Protocols for Handling PF-622
Disclaimer: The identifier "PF-622" is associated with multiple chemical products, each possessing distinct hazard profiles. The following guidance is a general framework for the safe handling of hazardous chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact "this compound" product you are using to ensure appropriate safety measures are implemented.
Identification of this compound Variants
Initial research has identified several products with similar "this compound" designations. The significant variation in their chemical composition and associated hazards underscores the critical need for precise product identification before handling.
| Product Name | Type | Key Hazards |
| P-622 Normal Thinner | Solvent Mixture | Harmful in contact with skin and eyes; Inhalation and ingestion may cause injury.[1] |
| PC-622 | Antimicrobial Solution | Causes severe skin burns and eye damage; Harmful if swallowed or in contact with skin; Oxidizer that may intensify fire.[2] |
| Sika MonoTop®-622 F | Cementitious Mortar | Causes severe burns and serious eye damage; May cause allergic skin reaction and respiratory irritation; Potential cancer risk through inhalation.[3] |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on the specific hazards presented by the chemical in use. The following table provides general guidance for selecting PPE based on the hazard categories identified for the various "this compound" products.
| Hazard Category | Hand Protection | Eye & Face Protection | Body Protection | Respiratory Protection |
| Skin Corrosive/Irritant | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile).[1] | Safety goggles or glasses. A face shield is recommended for splash hazards.[2][4] | Lab coat, gown, or coveralls. Solid-front or wrap-around gowns are recommended.[4] | Not typically required unless there is a risk of aerosol or vapor generation. |
| Eye Damage/Irritation | Appropriate gloves for the chemical. | Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling splash-prone materials.[2][5] | Lab coat or chemical-resistant apron. | Not typically required. |
| Inhalation Hazard (dusts/mists) | Appropriate gloves for the chemical. | Safety glasses with side shields or goggles.[5] | Lab coat. | A NIOSH-approved respirator is required. The type (e.g., N95, P100) depends on the specific contaminant and its concentration.[6] |
| Flammable/Oxidizer | Chemical-resistant gloves. | Safety glasses or goggles. | Flame-resistant lab coat. Avoid synthetic materials. | Work in a well-ventilated area or under a chemical fume hood. |
| Toxic/Harmful | Chemical-resistant gloves.[2] | Safety goggles or glasses.[2] | Lab coat and additional protective clothing as needed.[2] | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for highly toxic substances or poor ventilation. |
Operational Plan for Handling
A systematic approach to handling hazardous chemicals is crucial for ensuring laboratory safety.
3.1. Pre-Handling Preparations
-
Consult the SDS: Thoroughly read and understand the Safety Data Sheet for the specific "this compound" product.
-
Hazard Assessment: Identify the specific hazards associated with the chemical and the procedures to be performed.
-
PPE Selection: Choose the appropriate PPE based on the hazard assessment and the guidance in Section 2.
-
Engineering Controls: Ensure that primary engineering controls, such as a chemical fume hood or other ventilation systems, are functioning correctly.
-
Emergency Preparedness: Locate the nearest eyewash station, safety shower, and fire extinguisher. Have appropriate spill containment materials readily available.
3.2. Safe Handling Procedures
-
Donning PPE: Put on all required PPE before entering the handling area. The general sequence is gown, mask/respirator, goggles/face shield, and then gloves, ensuring the gloves cover the cuffs of the gown.[6]
-
Chemical Handling:
-
Post-Handling Procedures:
-
Wipe down the work area with an appropriate cleaning agent.
-
Properly label and store any remaining chemical according to the SDS.
-
3.3. Doffing PPE
-
The removal of PPE should be done carefully to prevent self-contamination.[7]
-
A common doffing sequence is: gloves, gown, face shield/goggles, and finally the mask/respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix different types of chemical waste.
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.
-
Regulatory Compliance: Disposal of hazardous waste must be in accordance with local, national, and institutional regulations.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Container Management: Use appropriate, sealed containers for waste collection. Do not overfill waste containers.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or labware, that come into contact with the hazardous chemical must be disposed of as hazardous waste.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling a hazardous chemical like this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
